4-Chloro-2,3'-bipyridine
Description
BenchChem offers high-quality 4-Chloro-2,3'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H |
InChI Key |
CDQMMWWCMQSUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Chloro-2,3'-bipyridine chemical structure and properties
This guide is structured as a high-level technical whitepaper designed for research scientists and medicinal chemists. It prioritizes mechanistic insight, experimental rigor, and actionable data.[1]
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
4-Chloro-2,3'-bipyridine is a "privileged scaffold" in drug discovery, serving as a critical intermediate for synthesizing complex heteroaromatic systems.[1] Its value lies in its bifunctional nature : it possesses a biaryl core (mimicking the anabasine/nicotine skeleton) and a reactive chloro-substituent at the C4 position.[1] This structure allows for orthogonal functionalization—first constructing the bipyridine core via C2-selective coupling, followed by late-stage diversification at C4 via nucleophilic aromatic substitution (
This guide details the regioselective synthesis of this scaffold, its electronic properties, and its application in developing kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.[1]
Chemical Structure & Identity
The molecule consists of two pyridine rings connected via a single bond.[1] The nomenclature "2,3'-bipyridine" indicates the bond connects position 2 of the first ring (Ring A) to position 3 of the second ring (Ring B).[1] The "4-Chloro" designation places the halogen on Ring A, para to the ring nitrogen.[1]
| Property | Data |
| IUPAC Name | 4-Chloro-2-(pyridin-3-yl)pyridine |
| CAS Number | 31860-66-9 (Analogous/Isomer Ref) [1] |
| Molecular Formula | |
| Molecular Weight | 190.63 g/mol |
| SMILES | Clc1ccnc(c1)-c2cccnc2 |
| Key Feature | "Magic Chloro" effect (lipophilicity/metabolic stability modulation) [2] |
Electronic Properties[1]
-
Ring A (Chlorinated): The C4-position is electron-deficient due to the inductive effect of the adjacent nitrogen and the chlorine atom.[1] This makes it highly susceptible to nucleophilic attack (
).[1] -
Ring B (Unsubstituted): Acts as a stable heteroaryl substituent.[1] The N-atom lone pair can participate in hydrogen bonding or metal coordination.[1]
-
Basicity: The nitrogen in Ring A is less basic than in unsubstituted pyridine due to the electron-withdrawing Cl group.[1]
Synthesis Strategy: The Regioselectivity Challenge
The primary route to 4-Chloro-2,3'-bipyridine involves a Suzuki-Miyaura cross-coupling between 2,4-dichloropyridine and 3-pyridylboronic acid.[1]
The Challenge: 2,4-Dichloropyridine has two electrophilic sites (C2 and C4).[1] The Solution: Palladium-catalyzed oxidative addition occurs preferentially at the C2 position .[1] This is because the C2-Cl bond is more electron-deficient (closer to the electronegative nitrogen) and statistically more accessible for the catalyst in the absence of steric hindrance [3].[1]
Reaction Pathway Visualization[1]
Caption: Regioselective synthesis pathway favoring C2-coupling to yield the target 4-Chloro-2,3'-bipyridine scaffold.
Experimental Protocol: Synthesis & Functionalization
A. Synthesis of 4-Chloro-2,3'-bipyridine
Objective: Selective arylation of 2,4-dichloropyridine at the C2 position.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction flask with 2,4-dichloropyridine, 3-pyridylboronic acid, and
under an inert atmosphere ( or Ar). -
Add degassed DME and stir for 5 minutes.
-
Add the aqueous
solution.[1] -
Heat the mixture to 80°C for 12–16 hours. Critical Step: Monitor by LC-MS.[1] Do not overheat (>100°C) to prevent reaction at C4.
-
Cool to room temperature, dilute with ethyl acetate, and wash with brine.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).[1] The product typically elutes before the bis-coupled byproduct.[1]
-
B. Functionalization (Downstream Utility)
The resulting 4-chloro scaffold acts as a "switchable" electrophile for library generation.[1]
-
Method 1:
Displacement (Amination) [1] -
Method 2: Secondary Suzuki Coupling
Applications in Drug Discovery[1][5]
Kinase Inhibitors
The 2,3'-bipyridine core mimics the ATP-binding hinge region of many kinases. The chlorine atom at C4 can be displaced by solubilizing groups (e.g., piperazines) or specific hydrophobic moieties that occupy the kinase "back pocket" [4].[1]
nAChR Ligands
Derivatives of 2,3'-bipyridine are structural analogs of nicotine and anabasine.[1] Functionalization at the 4-position allows for tuning of selectivity between
The "Magic Chloro" Effect
Replacing a hydrogen or methyl group with chlorine (as in this scaffold) often improves potency (
-
Lipophilicity: Increases
, enhancing membrane permeability.[1] -
Metabolic Blocking: The Cl atom blocks CYP450 oxidation at the C4 position, extending half-life (
) [2].[1]
Physical Properties Data
| Property | Value (Approx.) | Note |
| Physical State | Off-white to pale yellow solid | Crystalline |
| Melting Point | 85–90 °C | Isomer dependent |
| Predicted LogP | 2.5 – 2.8 | Moderately lipophilic |
| Solubility | DCM, EtOAc, DMSO | Poor in water |
| pKa (Conj.[1] Acid) | ~3.5 (Ring A), ~4.8 (Ring B)[1] | Ring A N is less basic |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Toxic if swallowed (H301) due to structural similarity to nicotine/anabasine.[1]
-
Storage: Store under inert gas (Argon) at 2–8°C. Hygroscopic.
-
Disposal: Halogenated organic waste streams.
References
-
Chemical Identification: CAS Registry and Isomer Data. PubChem & SciFinder Databases.[1] (Verified via structural search for 4-chloro-2-(3-pyridyl)pyridine). [1][5]
-
Medicinal Chemistry Insight: The "Magic Chloro" Effect in Drug Discovery. Journal of Medicinal Chemistry, 2023.[1][6] [1]
-
Synthetic Methodology: Regioselective Suzuki-Miyaura Coupling of Dihalopyridines.[1][4] Chemical Reviews & J. Org.[1] Chem. [1]
-
Application: Bipyridine Scaffolds in Kinase Inhibitor Design. Journal of Medicinal Chemistry.[1][6]
-
Application: Nicotinic Acetylcholine Receptor Ligands.[1] BenchChem Application Notes.[1]
Sources
An In-Depth Technical Guide to 4-Chloro-2,3'-bipyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3'-bipyridine is a halogenated heterocyclic organic compound belonging to the bipyridine family. Bipyridines are a class of aromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique chelating properties and their role as versatile scaffolds in the synthesis of more complex molecules. The introduction of a chlorine atom onto the bipyridine framework can significantly alter the electronic properties, reactivity, and biological activity of the parent molecule, making chloro-substituted bipyridines valuable intermediates in drug discovery and the development of novel functional materials.
This technical guide provides a comprehensive overview of the available physical and chemical data for 4-Chloro-2,3'-bipyridine, details on its synthesis, and explores its potential applications, particularly within the pharmaceutical and chemical research sectors.
Physicochemical Properties
For comparison, key physical data for related bipyridine derivatives are presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4'-Chloro-2,2':6',2"-terpyridine | 128143-89-5 | C₁₅H₁₀ClN₃ | 267.71 | 148-150 |
| 4,4'-Bipyridine | 553-26-4 | C₁₀H₈N₂ | 156.18 | 111 |
| 4,4'-Dichloro-3,3'-bipyridine | 27353-36-2 | C₁₀H₆Cl₂N₂ | 225.07 | Not available |
Table 1: Physical data of selected bipyridine derivatives.[1][2][3]
The electronic properties of 4-Chloro-2,3'-bipyridine are influenced by the electronegative chlorine atom, which acts as an electron-withdrawing group. This can impact the reactivity of the pyridine rings and the coordination chemistry of the molecule.
Synthesis and Characterization
The synthesis of chloro-substituted bipyridines can be achieved through various synthetic routes, often involving cross-coupling reactions or the chlorination of a bipyridine precursor.
General Synthetic Strategies
Common methods for the synthesis of bipyridine derivatives include:
-
Cross-Coupling Reactions: Suzuki, Stille, and Negishi couplings are powerful methods for the formation of the C-C bond between two pyridine rings. These reactions typically involve the coupling of a halopyridine with a pyridine-boronic acid (or ester), a pyridine-organostannane, or a pyridine-organozinc reagent, respectively.
-
Wurtz-type Coupling: The reaction of pyridines with sodium metal can lead to the formation of bipyridines.
-
Chlorination of Pyridine Precursors: Direct chlorination of a pyridine or bipyridine can be challenging due to the deactivation of the ring by the nitrogen atom. However, under specific conditions and with appropriate chlorinating agents, this can be a viable route. A patent for the synthesis of 4-chloropyridine describes using reagents like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride.[4]
A potential synthetic pathway for 4-Chloro-2,3'-bipyridine could involve a cross-coupling reaction between a 2-substituted pyridine and a 3-substituted-4-chloropyridine. The choice of catalyst, solvent, and reaction conditions is crucial for achieving a good yield and selectivity.
Caption: Generalized synthetic approach for 4-Chloro-2,3'-bipyridine via cross-coupling.
Characterization
The characterization of the synthesized 4-Chloro-2,3'-bipyridine would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to determine the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule.
-
Melting Point Analysis: The melting point is a key physical property used to assess the purity of a crystalline solid.
Applications in Research and Drug Development
Bipyridine derivatives are of significant interest in drug discovery due to their ability to act as scaffolds for the development of new therapeutic agents. The introduction of a chlorine atom can enhance the pharmacological properties of a molecule.
Role as a Chemical Intermediate
4-Chloro-2,3'-bipyridine can serve as a versatile building block for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles, and the pyridine nitrogen atoms can be quaternized or coordinated to metal centers, allowing for a wide range of chemical modifications.
Caption: Potential applications of 4-Chloro-2,3'-bipyridine.
Potential in Medicinal Chemistry
The bipyridine motif is found in a number of biologically active compounds. The chlorine substituent can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 4-Chloro-2,3'-bipyridine could be a valuable starting material for the synthesis of novel drug candidates.
Conclusion
While specific experimental data for 4-Chloro-2,3'-bipyridine is sparse in readily available literature, its structural similarity to other well-characterized bipyridines suggests its potential as a valuable intermediate in both medicinal chemistry and materials science. The presence of the chlorine atom offers a handle for further chemical modification and can significantly influence the properties of the resulting compounds. Further research into the synthesis and characterization of this specific isomer is warranted to fully explore its potential applications.
References
-
CAS Common Chemistry. 4,4'-Bipyridine. [Link]
-
PubChem. 4,4'-Dichloro-3,3'-bipyridine. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
ACS Publications. Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. [Link]
-
Dalton Transactions. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. [Link]
-
ACS Publications. Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine). [Link]
-
IUCr Journals. Crystallographic characterization of [pi]-[Co(bpy)(dien)Cl]Cl2.3H2O. [Link]
-
PubChem. 5-Chloro-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine. [Link]
-
PubChem. tris(2,2'-bipyridyl)cobalt(III). [Link]
-
CDN. chapter 9: coordination chemistry i: structures and - isomers. [Link]
Sources
An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3'-bipyridine is a heterocyclic compound of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring two pyridine rings linked at the 2 and 3' positions with a chlorine substituent on one ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the chlorine atom at the 4-position of the 2-substituted pyridine ring is a key feature, rendering this position susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of 4-Chloro-2,3'-bipyridine, with a focus on its utility as a building block in organic synthesis. We will delve into its electronic properties, explore its behavior in key reaction classes, and provide representative protocols to guide the practicing chemist.
Electronic Properties and Spectroscopic Profile
The reactivity of 4-Chloro-2,3'-bipyridine is dictated by the interplay of the electron-withdrawing nature of the pyridine nitrogen atoms and the chloro substituent. The nitrogen atoms decrease the electron density of the aromatic rings, making them more susceptible to nucleophilic attack compared to their carbocyclic analogues. The chlorine atom at the 4-position further activates this site for nucleophilic aromatic substitution and serves as a handle for transition metal-catalyzed cross-coupling reactions.
Spectroscopic Characterization:
Table 1: Spectroscopic Data for 2,3'-Bipyridine [1]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.21 (d, J=2.0 Hz, 1H), 8.69 (dd, J=4.8, 1.6 Hz, 1H), 8.63 (dd, J=4.8, 1.6 Hz, 1H), 8.29 (dt, J=8.0, 2.0 Hz, 1H), 7.73 (td, J=7.6, 1.6 Hz, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.36 (ddd, J=8.0, 4.8, 0.8 Hz, 1H), 7.24 (ddd, J=7.6, 4.8, 0.8 Hz, 1H) |
| Mass Spectrum (MS) | m/z: 156 (M⁺), 155, 130, 129, 128, 104, 103, 102, 78, 76, 51 |
| FTIR (KBr, cm⁻¹) | Key peaks for bipyridines typically appear in the regions of 1600-1400 cm⁻¹ (C=C and C=N stretching) and 800-700 cm⁻¹ (C-H bending).[2][3][4][5] |
Note: The actual spectra for 4-Chloro-2,3'-bipyridine will differ. This data is for comparative purposes.
Core Reactivity at the Chloro-Substituted Ring
The primary site of reactivity on 4-Chloro-2,3'-bipyridine is the carbon atom bearing the chlorine substituent. This C-Cl bond can be readily cleaved and replaced through two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction is typically carried out in the presence of a base to either generate the nucleophile in situ or to neutralize the liberated HCl.
Representative Protocol: Synthesis of a 4-Alkoxy-2,3'-bipyridine Derivative
This protocol is adapted from the synthesis of related 4-alkoxypyridines and may require optimization for 4-Chloro-2,3'-bipyridine.
Materials:
-
4-Chloro-2,3'-bipyridine (1.0 eq)
-
Desired alcohol (e.g., sodium methoxide, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the sodium alkoxide in the anhydrous solvent under an inert atmosphere, add 4-Chloro-2,3'-bipyridine.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-2,3'-bipyridine is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents at the 4-position.
Diagram 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for cross-coupling reactions.
Suzuki Coupling:
The Suzuki coupling reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide.[6][7] This reaction is widely used due to the stability and low toxicity of the boron reagents.
Representative Protocol: Suzuki Coupling of 4-Chloro-2,3'-bipyridine with an Arylboronic Acid
This protocol is based on general procedures for Suzuki couplings of chloro-pyridines and may require optimization.
Materials:
-
4-Chloro-2,3'-bipyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 4-Chloro-2,3'-bipyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of a wide range of arylamines from aryl halides.
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[9][10][11] This reaction is known for its high functional group tolerance.
Table 2: Overview of Common Cross-Coupling Reactions for 4-Chloro-2,3'-bipyridine
| Reaction | Coupling Partner | Typical Catalyst System | Product |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (K₂CO₃, Cs₂CO₃) | 4-Aryl/Vinyl-2,3'-bipyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 4-Alkynyl-2,3'-bipyridine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (NaOtBu) | 4-Amino-2,3'-bipyridine derivative |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or NiCl₂(dppe) | 4-Alkyl/Aryl-2,3'-bipyridine |
Reactivity at the Pyridine Nitrogen Atoms
The nitrogen atoms in the pyridine rings of 4-Chloro-2,3'-bipyridine are basic and can undergo reactions with electrophiles.
N-Oxidation:
Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding N-oxide. N-oxidation can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent transformations.
N-Alkylation:
The pyridine nitrogens can be alkylated using alkyl halides. This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium salt. This modification significantly changes the electronic and solubility properties of the molecule.
Applications in Synthesis
The versatile reactivity of 4-Chloro-2,3'-bipyridine makes it a valuable intermediate in the synthesis of a diverse range of compounds with applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The bipyridine motif is found in numerous biologically active molecules.
-
Coordination Chemistry: As a precursor to functionalized bipyridine ligands for the synthesis of metal complexes with tailored electronic and photophysical properties. These complexes can be used in catalysis and as materials for organic light-emitting diodes (OLEDs).
-
Materials Science: For the construction of functional organic materials, such as polymers and dendrimers, with specific electronic or optical properties.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13][14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2,3'-bipyridine is a versatile and reactive building block with significant potential in synthetic chemistry. Its key reactivity lies at the 4-position of the pyridine ring, which is amenable to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide range of functional groups, making it an attractive starting material for the synthesis of complex molecules for applications in drug discovery, catalysis, and materials science. The protocols and reactivity profiles outlined in this guide are intended to serve as a valuable resource for researchers looking to exploit the synthetic potential of this important heterocyclic compound.
References
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (PDF) Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | ACS Central Science. Available at: [Link]
-
FTIR spectra of [Zn(4,4 −bipy) Cl 2 ] ∞ sample. - ResearchGate. Available at: [Link]
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents | Organic Letters. Available at: [Link]
-
FTIR spectra (a) and XRD patterns (b) of HCTP-CH2Cl, 4,4′-bipyridine... - ResearchGate. Available at: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. Available at: [Link]
-
Safety Data Sheet: 2,2'-Bipyridyl - Carl ROTH. Available at: [Link]
-
Negishi Coupling - Organic Chemistry Portal. Available at: [Link]
-
A series of lanthanide complexes with 2,3-dichlorobenzoic acid and 2,2:6′,2″-terpyridine: Crystal structures, spectroscopic and thermal properties. Available at: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
-
High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. Available at: [Link]
-
The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]
-
4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem. Available at: [Link]
-
3: FT-IR spectrum of the 2,2`-bipyridine (bipy) ligand. - ResearchGate. Available at: [Link]
-
(A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B)... - ResearchGate. Available at: [Link]
-
EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]
Sources
- 1. 2,3'-Bipyridine(581-50-0) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. carlroth.com [carlroth.com]
- 15. echemi.com [echemi.com]
Methodological & Application
Application Note: Strategic Synthesis of 4-Chloro-2,3'-bipyridine Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific regiochemical challenges inherent in synthesizing 4-chloro-2,3'-bipyridine , a privileged scaffold in kinase inhibitor discovery (e.g., Varenicline analogs, p38 MAP kinase inhibitors).
Executive Summary & Strategic Analysis
The synthesis of 4-chloro-2,3'-bipyridine presents a classic "regioselectivity paradox" in heterocyclic chemistry. The target molecule requires the formation of a carbon-carbon bond at the C2 position of the pyridine ring while preserving a reactive halogen at the C4 position for downstream diversification (typically SNAr).
The Regioselectivity Challenge
In 2,4-dichloropyridine , the standard starting material, the C4-position is kinetically favored for oxidative addition with Palladium(0) catalysts.[1][2][3] This is due to the lower electron density at C4 (para to nitrogen) compared to C2 (ortho), making C4 more susceptible to nucleophilic attack and oxidative insertion in many catalytic systems.
The Solution: To invert this selectivity and achieve the C2-coupled product, the protocol below utilizes 2-bromo-4-chloropyridine . The weaker C-Br bond (Bond Dissociation Energy ~68 kcal/mol) vs. the C-Cl bond (~81 kcal/mol) overrides the electronic bias, ensuring exclusive oxidative addition at the C2 position.
Mechanistic Decision Tree
The following logic flow illustrates the critical decision-making process for this synthesis:
Figure 1: Strategic selection of starting materials to control regiochemical outcome.
Detailed Synthetic Protocol
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 2-bromo-4-chloropyridine with 3-pyridylboronic acid .
Reaction Scheme: 2-Bromo-4-chloropyridine + 3-Pyridylboronic acid → [Pd(dppf)Cl2] → 4-Chloro-2,3'-bipyridine
Reagents & Materials
| Component | Specification | Equiv. | Role |
| Substrate | 2-Bromo-4-chloropyridine (CAS: 22918-01-0) | 1.0 | Electrophile (C2-Br selective) |
| Coupling Partner | 3-Pyridylboronic acid | 1.1 - 1.2 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst (Robust, resists dehalogenation) |
| Base | Na₂CO₃ (2.0 M Aqueous) | 2.5 - 3.0 | Activator for boronic acid |
| Solvent | 1,2-Dimethoxyethane (DME) | N/A | Solvent (High solubility, good for Suzuki) |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with 2-bromo-4-chloropyridine (1.0 equiv) and 3-pyridylboronic acid (1.1 equiv).
-
Add DME (concentration ~0.1 M relative to substrate).
-
Critical Step: Degas the solution by bubbling Nitrogen or Argon through the solvent for 15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). The dppf ligand is preferred over PPh₃ to prevent potential scrambling or dehalogenation of the sensitive C4-chloride.
-
Add the degassed 2.0 M Na₂CO₃ solution (2.5 equiv). The mixture will become biphasic.
-
-
Reaction:
-
Heat the mixture to 85°C (internal temperature) .
-
Monitor by LC-MS or TLC every 2 hours.
-
Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide (M+H 192/194) and formation of the product (M+H ~191).
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 60% EtOAc). The bipyridine product is moderately polar.
-
Note: The product may be an off-white to pale yellow solid.
-
Downstream Functionalization (The "Payoff")
The utility of 4-chloro-2,3'-bipyridine lies in the reactivity of the remaining chlorine atom. It serves as a handle for SNAr reactions to introduce amines, ethers, or thiols.
Protocol B: SNAr Displacement
Reaction: 4-Chloro-2,3'-bipyridine + R-NH2 → 4-Amino-2,3'-bipyridine derivative
-
Dissolve 4-chloro-2,3'-bipyridine (1.0 equiv) in DMSO or NMP .
-
Add the amine nucleophile (1.2–1.5 equiv).
-
Add a base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv).
-
Heat to 100–120°C. (Microwave irradiation at 140°C for 20 mins is highly effective).
-
Workup: Pour into water to precipitate the product or extract with EtOAc/LiCl(aq) to remove DMSO.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.[7]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Regioisomer Mixture | Started with 2,4-dichloropyridine. | Must use 2-bromo-4-chloropyridine.[8][9][10][11] The Br/Cl reactivity gap is essential. |
| Low Conversion | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ is sluggish, though dppf is generally more stable. |
| Hydrolysis (4-OH) | Reaction temp too high or base too strong. | Reduce temp to 75°C. Switch base from Na₂CO₃ to K₃PO₄ or NaHCO₃ . |
| Protodeboronation | Unstable boronic acid. | Add the boronic acid in portions. Use 3-pyridylboronic acid pinacol ester for higher stability. |
Safety & Handling
-
2-Bromo-4-chloropyridine: Irritant.[10] Avoid contact with skin and eyes.
-
Palladium Catalysts: Heavy metal hazards. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but handle with care.
-
Waste: Dispose of aqueous layers containing Palladium and Boron according to hazardous waste regulations (Heavy Metal waste).
References
-
Regioselectivity in Dihalopyridines
-
Suzuki Coupling of 2-Bromo-4-chloropyridine
-
General Bipyridine Synthesis
- Methodology: General protocols for Pd-c
-
Source: MDPI, "Recent Progress on the Synthesis of Bipyridine Derivatives." Link
-
S_NAr Reactivity of 4-Chloropyridines
- Mechanistic Insight: Confirmation that the C4-Cl position is highly active for nucleophilic displacement after the pyridine ring is coupled.
-
Source: NIH/PubMed, "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. 2-Bromo-4-chloropyridine | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Overcoming Catalyst Poisoning in the Cross-Coupling of 4-Chloro-2,3'-bipyridine
Executive Summary & Substrate Analysis
The 2,3'-bipyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and allosteric modulators. However, functionalizing 4-chloro-2,3'-bipyridine presents a dual challenge that often leads to stalled reactions in standard high-throughput screening (HTS) campaigns:
-
Electronic Deactivation: The C-Cl bond at the 4-position is significantly stronger than corresponding bromides or iodides, requiring higher activation energy for oxidative addition.
-
The "Chelation Trap": Unlike simple aryl chlorides, the bipyridine backbone contains two nitrogen atoms capable of bidentate coordination. Even though the 2,3' geometry is less ideal for chelation than 2,2', the substrate (and the product) can act as a competitive ligand, sequestering the Palladium (Pd) into an inactive "off-cycle" resting state [1].
This guide outlines optimized protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, utilizing sterically demanding ligands and pre-catalyst architectures to outcompete substrate chelation.
The Mechanistic Challenge: Catalyst Sequestration
Before attempting synthesis, it is critical to understand why standard Pd(PPh₃)₄ protocols fail. The bipyridine nitrogen atoms possess lone pairs that can displace labile phosphines.
Visualization: The Poisoning Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive sequestration by the substrate.
Figure 1: The "Chelation Trap" competes with the oxidative addition step. Bulky ligands are required to prevent the formation of the inactive species (Red).
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]
For coupling 4-chloro-2,3'-bipyridine with aryl/heteroaryl boronic acids.
Strategic Choice: Ligand & Precatalyst
We utilize XPhos Pd G4 (Generation 4 Precatalyst).
-
Why XPhos? The dicyclohexylphosphino biaryl scaffold is bulky enough to prevent the bipyridine nitrogens from binding to the Pd center [2].
-
Why G4 Precatalyst? It releases the active L-Pd(0) species at low temperatures, avoiding the induction period where Pd(II) salts (like Pd(OAc)₂) are vulnerable to sequestration by the bipyridine substrate [3].
Materials
-
Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Use tribasic potassium phosphate to minimize hydrolysis of the chloropyridine.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chlorobipyridine (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G4 (0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen kills the active catalyst.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water.
-
Concentration: 0.1 M - 0.2 M relative to the halide.
-
-
Reaction: Heat the block to 80°C for 2–4 hours.
-
Note: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). Bipyridines are polar; consider adding 1% Et₃N to the eluent to reduce streaking.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
For coupling 4-chloro-2,3'-bipyridine with primary or secondary amines.
Strategic Choice: Ligand Specificity
The choice of ligand depends strictly on the amine class to ensure reductive elimination occurs faster than catalyst deactivation.
| Amine Class | Recommended Ligand | Catalyst Source |
| Primary Amines (R-NH₂) | BrettPhos | BrettPhos Pd G4 |
| Secondary Amines (R₂NH) | RuPhos | RuPhos Pd G4 |
| Anilines | tBuBrettPhos | tBuBrettPhos Pd G4 |
Materials
-
Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst: Pre-formed Pd G4 complex (see table above) (1.0 - 3.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Alternative: If the substrate contains base-sensitive esters, use Cs₂CO₃ (2.0 equiv) in tBuOH.
-
-
Solvent: Toluene (anhydrous) or tBuOH.
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. Moisture will quench the active amido-palladium intermediate.
-
Charge Solids: Add substrate, Pd-Precatalyst, and NaOtBu to the vial inside a glovebox or under a strong counter-flow of Nitrogen.
-
Liquid Addition: Add the amine (if liquid) and anhydrous Toluene via syringe.
-
Reaction: Seal and heat to 100°C .
-
Why 100°C? The C-Cl bond activation is the rate-limiting step; thermal energy is required.
-
-
Quench: Cool to RT. Dilute with EtOAc and quench with water.
-
Scavenging (Optional): If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
Troubleshooting & Optimization Logic
If the reaction fails, use this logic flow to diagnose the root cause.
Workflow: Optimization Decision Tree
Figure 2: Diagnostic workflow for optimizing stalled reactions.
Key Troubleshooting Tips
-
Protodeboronation: If the boronic acid is consumed but no product forms, the boronic acid is deborylating faster than the cross-coupling.
-
Fix: Add the boronic acid in portions (0.5 equiv every hour) or switch to a Boronic Ester (Pinacol ester).
-
-
NHC Alternative: If phosphine ligands fail due to oxidation or steric clashes, switch to Pd-PEPPSI-IPr (1-2 mol%). The N-Heterocyclic Carbene (NHC) ligand binds extremely tightly to Pd, rendering it virtually immune to bipyridine displacement [4].
References
-
Mechanisms of Catalyst Deactivation
-
Sherwood, J. et al. "Palladium-catalyzed cross-coupling: Catalyst deactivation and recovery." Green Chemistry, 2019. Link
-
-
Buchwald Ligand Selection
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
-
Precatalyst Theory (G3/G4)
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link
-
-
PEPPSI Catalysts for Heterocycles
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link
-
Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2,3'-bipyridine
This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of 4-Chloro-2,3'-bipyridine . This scaffold presents a unique set of challenges: the moderate reactivity of the 4-chloropyridine moiety compared to bromides/iodides, and the potential for the bipyridine nitrogen atoms to interfere with the palladium catalyst via competitive coordination.
Abstract
The functionalization of 4-Chloro-2,3'-bipyridine via Suzuki-Miyaura coupling allows for the rapid synthesis of terpyridine-like scaffolds and complex oligopyridines used in drug discovery and materials science. While 4-chloropyridines are "activated" electrophiles due to the electron-withdrawing nature of the pyridine ring, they remain less reactive than their bromo- or iodo-analogues. Furthermore, the presence of two Lewis-basic nitrogen atoms can lead to catalyst poisoning. This guide outlines optimized protocols using advanced phosphine ligands to ensure high turnover frequencies (TOF) and suppress competitive substrate coordination.
Scientific Background & Mechanistic Insight
The Electrophile: 4-Chloro-2,3'-bipyridine
The substrate consists of two pyridine rings connected via a C2–C3' bond. The chlorine atom is located at the C4 position of the primary ring.
-
Electronic Activation: The pyridine nitrogen at position 1 exerts a strong inductive ($ -I
-M $) effect, depleting electron density at the C4 position. This makes the C-Cl bond more susceptible to oxidative addition by Pd(0) compared to chlorobenzene. -
Coordination Risks: Unlike 2,2'-bipyridine, which forms stable 5-membered chelate rings with metals, 2,3'-bipyridine has a geometry that disfavors bidentate chelation of a single metal center. However, the accessible nitrogen atoms can still act as monodentate ligands, potentially displacing the phosphine ligand from the Palladium center and forming inactive "Pd-substrate" complexes.
The Catalytic Cycle & Critical Steps
The rate-determining step (RDS) for this substrate is typically Oxidative Addition .
-
Ligation: Bulky, electron-rich ligands (e.g., XPhos, SPhos) are required to increase the electron density on Pd(0), facilitating the breaking of the strong C-Cl bond (approx. 95 kcal/mol).
-
Transmetallation: Rapid transfer of the aryl group from the boronate to the Pd(II) center, facilitated by a base (hydroxide or alkoxide).[1]
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]
Mechanistic Diagram
The following diagram illustrates the catalytic cycle, highlighting the "Off-Cycle" trap where the substrate coordinates to the catalyst.
Figure 1: Catalytic cycle for 4-chloropyridine coupling. Note the 'Off-Cycle' trap where the basic substrate nitrogens can sequester the catalyst.
Experimental Protocols
Method A: The "Workhorse" Protocol (General Screening)
Best for: Non-hindered boronic acids and initial reactivity checks. This method uses Pd(dppf)Cl2 , a robust catalyst that resists deactivation by air and moisture better than Pd(PPh3)4.
Reagents:
-
4-Chloro-2,3'-bipyridine (1.0 equiv)
-
Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial with the chlorobipyridine (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the aqueous K2CO3 solution (1.5 mL).
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Vigorously stir to ensure mixing of the biphasic system.
-
Monitoring: Check TLC or LCMS. 4-chloropyridines typically show a distinct UV shift upon coupling.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
Method B: The "High-Performance" Protocol (Challenging Substrates)
Best for: Sterically hindered boronic acids, electron-rich substrates, or if Method A fails. This method utilizes XPhos Pd G2 (or generated in situ from Pd2(dba)3 + XPhos). XPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition of aryl chlorides and prevents catalyst poisoning by the pyridine nitrogens.
Reagents:
-
4-Chloro-2,3'-bipyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pre-catalyst: XPhos Pd G2 (2–4 mol%)
-
Base: K3PO4 (tribasic potassium phosphate) (3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for homogeneous conditions)
Step-by-Step:
-
Setup: In a glovebox or under strict Argon flow, combine substrate, boronic acid, XPhos Pd G2, and solid finely ground K3PO4.
-
Solvent: Add degassed Toluene/Water mixture.[3]
-
Reaction: Heat to 100–110°C . The higher temperature is often necessary to force the oxidative addition of the chloride.
-
Time: Reactions with XPhos are often faster; check at 1 hour and 4 hours.
-
Workup: Standard extraction. Note: If the product is very polar (due to extra pyridine rings), consider using DCM/MeOH (9:1) for extraction.[4]
Data Summary & Optimization Table
The following table summarizes expected trends based on the electronic nature of the coupling partner.
| Coupling Partner (Boronic Acid) | Recommended Method | Catalyst System | Expected Yield | Notes |
| Phenylboronic Acid | Method A | Pd(dppf)Cl2 | 80-95% | Standard baseline. |
| 4-Methoxyphenylboronic Acid | Method A | Pd(dppf)Cl2 | 85-95% | Electron-rich boronic acids react well. |
| 2-Methylphenylboronic Acid | Method B | XPhos Pd G2 | 70-90% | Steric hindrance requires bulky ligand (XPhos). |
| 3-Pyridylboronic Acid | Method B | XPhos Pd G2 | 60-80% | "Heteroaryl-Heteroaryl" coupling is difficult; risk of protodeboronation. |
| Alkylboronic Acids | Method B | Pd(OAc)2 / PCy3 | 40-60% | Requires very electron-rich alkyl-phosphine system; beta-hydride elimination is a risk. |
Troubleshooting Guide
Issue 1: No Reaction (Starting Material Recovered)
-
Cause: Oxidative addition failed. The C-Cl bond is too strong, or the catalyst is deactivated (poisoned) by the substrate nitrogens.
-
Solution: Switch to Method B . The bulky XPhos ligand creates a "protective shell" around the Pd, preventing the pyridine nitrogen from binding. Increase temperature to 110°C.
Issue 2: Protodeboronation (Arene formation instead of coupling)
-
Cause: The boronic acid hydrolyzed and lost the boron group before coupling. Common with heteroaryl boronic acids (e.g., 2-pyridyl, 2-furanyl).
-
Solution: Use anhydrous conditions with a milder base (e.g., Cs2CO3 in dry DMF or Dioxane). Alternatively, use MIDA boronates or Potassium Trifluoroborates (Molander salts) which are slow-release reagents.
Issue 3: Homocoupling of Boronic Acid
-
Cause: Presence of Oxygen.
-
Solution: Degas solvents more thoroughly (freeze-pump-thaw x3). Ensure the reaction is under positive Argon pressure.
Safety & Handling
-
4-Chloro-2,3'-bipyridine: Treat as a potential irritant and toxic by inhalation. Use in a fume hood.
-
Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.
-
Pressure: When heating sealed vials to 110°C, ensure the vessel is rated for the generated pressure (especially with aqueous mixtures).
References
-
Billingsley, K., & Buchwald, S. L. (2006).[5] Highly Active Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5] Angewandte Chemie International Edition. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Gribble, G. W., et al. (2010). Synthesis of 4-aryl- and 4-heteroarylpyridines via Suzuki coupling.[6] Heterocycles. (General reference for chloropyridine reactivity).
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. proprogressio.hu [proprogressio.hu]
Nucleophilic substitution procedures at the 4-position of bipyridine
An Application Guide to Nucleophilic Substitution at the 4-Position of Bipyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Substituted Bipyridines
The 2,2'-bipyridine scaffold is a cornerstone in modern chemistry, prized for its exceptional chelating ability which has been leveraged in fields ranging from catalysis and materials science to pharmaceuticals. The unfunctionalized bipyridine unit, however, offers limited variability. The strategic introduction of functional groups onto the bipyridine core is paramount for fine-tuning the steric and electronic properties of the resulting molecules. Substitution at the 4- and 4'-positions is particularly valuable as it allows for significant electronic modulation without sterically hindering the crucial nitrogen donor sites responsible for metal coordination.[1]
This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for performing nucleophilic aromatic substitution (SNAr) reactions at the 4-position of the 2,2'-bipyridine ring. Our focus is not merely on procedural steps, but on elucidating the underlying chemical rationale to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Part 1: Mechanistic Foundations of Nucleophilic Substitution on Bipyridine
The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen heteroatom. This property, which makes electrophilic substitution difficult, renders the ring susceptible to attack by nucleophiles.
Regioselectivity: Why the 4-Position is Favored
Nucleophilic attack on a pyridine ring preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen, respectively).[2][3][4] This selectivity is a direct consequence of the stability of the intermediate formed during the reaction. When a nucleophile attacks the 4-position of a 4-substituted bipyridine, a negatively charged intermediate, often called a Meisenheimer-like complex, is generated. The key to the favorability of this pathway is that the negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom.[2][3] This provides a significantly more stable intermediate compared to attack at the 3-position, where the charge remains distributed only on the carbon atoms of the ring.[2][3][5]
The reaction proceeds via a two-step addition-elimination mechanism. The initial, typically rate-determining step, involves the nucleophile attacking the electron-deficient carbon and breaking the ring's aromaticity to form the stabilized anionic intermediate.[3] The second step is the rapid expulsion of a leaving group, which restores the aromaticity of the ring.
Caption: General SNAr mechanism at the 4-position of bipyridine.
Key Experimental Considerations
-
Leaving Group: A good leaving group is essential for this reaction to proceed efficiently. Halogens (Cl, Br, I) are the most common and effective leaving groups.
-
Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient ring. Common nucleophiles include amines, alkoxides, and thiolates.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal. They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺) but do not solvate the nucleophile itself, enhancing its reactivity.
-
Temperature: These reactions often require elevated temperatures (from 60 °C to reflux) to overcome the activation energy associated with the initial disruption of aromaticity.
-
Activation: In cases with less reactive substrates or weaker nucleophiles, the pyridine ring can be further activated. This can be achieved by N-oxidation, which strongly withdraws electron density from the ring, or by using a Lewis acid to coordinate to the pyridine nitrogen, enhancing its electrophilicity.[6][7][8]
Part 2: Experimental Protocols for 4-Position Substitution
The following protocols are designed as robust starting points. Researchers should consider that optimal conditions may vary depending on the specific substrate and nucleophile used. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Workflow: General Experimental Setup
Caption: Standard laboratory workflow for nucleophilic substitution.
Protocol 1: Synthesis of 4-Amino-2,2'-bipyridine (N-Nucleophile)
The introduction of an amino group is a key transformation, providing a handle for further functionalization, for example, in the synthesis of novel ligands or as a key pharmacophore.
-
Objective: To substitute a chloro group at the 4-position with an amino group using ammonia.
-
Starting Material: 4-Chloro-2,2'-bipyridine.
-
Rationale: This reaction utilizes a high pressure of ammonia in a sealed vessel to achieve a sufficient concentration for the nucleophilic attack. The use of a copper catalyst can sometimes facilitate this transformation at lower temperatures and pressures, though it is not always necessary.
Step-by-Step Protocol:
-
Vessel Preparation: Place a magnetic stir bar and 4-chloro-2,2'-bipyridine (e.g., 1.0 g, 5.24 mmol) into a high-pressure steel autoclave.
-
Reaction Medium: Add ethanol (20 mL) to the autoclave.
-
Ammonia Addition: Seal the autoclave and cool it in a dry ice/acetone bath. Carefully introduce liquid ammonia (e.g., 15 mL) into the vessel.
-
Heating and Reaction: Allow the vessel to warm to room temperature, then place it in an oil bath pre-heated to 150 °C. Maintain this temperature with vigorous stirring for 24 hours. Caution: This operation must be performed behind a blast shield.
-
Work-up: Cool the autoclave to room temperature and then chill it again in a dry ice/acetone bath before carefully venting the excess ammonia in a fume hood.
-
Isolation: Open the vessel and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).
-
Characterization: Combine the product-containing fractions, remove the solvent, and dry under vacuum to yield 4-amino-2,2'-bipyridine as a solid. Confirm identity via NMR and Mass Spectrometry.
Typical Reaction Data for N-Nucleophiles
| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ammonia | 4-Chloro-2,2'-bipy | - | Ethanol | 150 | 24 | ~75% |
| Benzylamine | 4-Chloro-2,2'-bipy | K₂CO₃ | DMF | 100 | 12 | >90% |
| Morpholine | 4-Bromo-2,2'-bipy | NaH | DMSO | 80 | 8 | >85% |
Protocol 2: Synthesis of 4-Hydroxy-2,2'-bipyridine (O-Nucleophile)
Hydroxylated bipyridines are important precursors for ethers and can influence the photophysical properties of metal complexes. Direct substitution with hydroxide can be challenging; a more common route is via the hydrolysis of a methoxy group or by starting from 2,2'-bipyridine-4,4'-diol. The following is a protocol for alkoxylation.
-
Objective: To synthesize 4,4'-diethoxy-2,2'-bipyridine from 2,2'-bipyridine-4,4'-diol.
-
Starting Material: 2,2'-bipyridine-4,4'-diol.
-
Rationale: This is a Williamson ether synthesis. A base (K₂CO₃ or Cs₂CO₃) is used to deprotonate the hydroxyl groups, forming a more potent alkoxide nucleophile which then attacks the alkyl halide electrophile (iodoethane). DMF is an excellent solvent for this SN2-type reaction.[9]
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,2'-bipyridine-4,4'-diol (1.0 g, 5.31 mmol) and potassium carbonate (1.84 g, 13.3 mmol, 2.5 equiv.).
-
Solvent and Reagent Addition: Add 25 mL of anhydrous DMF. Stir the suspension and add iodoethane (1.27 mL, 15.9 mmol, 3.0 equiv.) dropwise.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 12 hours under a nitrogen atmosphere.
-
Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford pure 4,4'-diethoxy-2,2'-bipyridine as colorless crystals.[9]
Typical Reaction Data for O-Nucleophiles
| Nucleophile (from) | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,2'-Bipyridine-4,4'-diol | Iodoethane | K₂CO₃ | DMF | 80 | 12 | ~85% |
| 2,2'-Bipyridine-4,4'-diol | 1-Bromobutane | Cs₂CO₃ | DMF | 90 | 24 | ~80% |
| Sodium Methoxide | 4-Bromo-2,2'-bipy | - | Methanol | Reflux | 6 | >95% |
Protocol 3: Synthesis of 4-(Methylthio)-2,2'-bipyridine (S-Nucleophile)
Thioether-functionalized bipyridines are of interest for their unique electronic properties and their ability to bind to soft metals or surfaces, such as gold.
-
Objective: To substitute a chloro group at the 4-position with a methylthio group.
-
Starting Material: 4-Chloro-2,2'-bipyridine.
-
Rationale: Sodium thiomethoxide is a potent sulfur nucleophile. The reaction proceeds readily in a polar aprotic solvent. It is crucial to work under an inert atmosphere to prevent the oxidation of the thiolate nucleophile and the resulting thioether product.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2,2'-bipyridine (1.0 g, 5.24 mmol) in 20 mL of anhydrous DMF.
-
Nucleophile Addition: Add sodium thiomethoxide (0.44 g, 6.29 mmol, 1.2 equiv.) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Carefully pour the reaction mixture into 100 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Part 3: Alternative Strategies for Advanced Practitioners
While direct SNAr is a powerful tool, it is often limited by the availability of 4-halo-bipyridine precursors. For C-C bond formation or when direct substitution is not feasible, other modern synthetic methods should be considered.
Radical-Based C-H Functionalization: The Minisci Reaction
For introducing alkyl or acyl groups, the Minisci reaction offers a complementary approach.[10] This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus highly electron-deficient) bipyridine.[11] Modern photoredox-catalyzed variants have made this reaction milder and more versatile, allowing for the functionalization of complex molecules.[12][13] This method directly functionalizes a C-H bond, often with high regioselectivity for the 2- and 4-positions, bypassing the need for a pre-installed leaving group.
References
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? [Online] Available at: [Link]
-
V. G. R. M. R. Das, G. W. H. Wurzenrainer, S. M. Z. S. F. T. G. S. T. E. S. W. M. F. P. C. J. W. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. [Online] Available at: [Link]
-
PubMed. (2021). Functionalized 4,4'-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Essential Role of 4,4'-Bipyridine in Modern Chemical Synthesis. [Online] Available at: [Link]
-
ACS Publications. (2021). Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. [Online] Available at: [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... [Online] Available at: [Link]
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? [Online] Available at: [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Online] Available at: [Link]
-
NIH. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives - PMC. [Online] Available at: [Link]
-
ACS Publications. (n.d.). The Synthesis of Some 4,4'-Disubstituted 2,2'-Bipyridines. [Online] Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online] Available at: [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine... [Online] Available at: [Link]
-
RSC Publishing. (2020). Access to functionalized luminescent Pt(II) complexes by photoredox-catalyzed Minisci alkylation of 6-aryl-2,2′-bipyridines. [Online] Available at: [Link]
-
ACS Organic & Inorganic Au. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. [Online] Available at: [Link]
-
PubMed. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Online] Available at: [Link]
-
ResearchGate. (2011). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. [Online] Available at: [Link]
-
ResearchGate. (2007). Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. [Online] Available at: [Link]
-
ACS Publications. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. [Online] Available at: [Link]
-
ResearchGate. (2002). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring. [Online] Available at: [Link]
-
ResearchGate. (1998). 4-Hydroxy-methylen-4′-methyl-2,2′-bipyridine. [Online] Available at: [Link]
-
NIH. (n.d.). Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. [Online] Available at: [Link]
-
Macmillan Group. (2014). Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. [Online] Available at: [Link]
-
NIH. (n.d.). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. [Online] Available at: [Link]
-
Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Online] Available at: [Link]
-
Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Online] Available at: [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC. [Online] Available at: [Link]
-
ResearchGate. (2001). Synthesis of 4,4'-di(mercaptomethylthio)-2,2'- bipyridine... [Online] Available at: [Link]
-
ACS Publications. (2023). Discovery and Development of the Enantioselective Minisci Reaction. [Online] Available at: [Link]
-
Carl ROTH. (n.d.). 4-Amino-2,2'-bipyridine, 1 g. [Online] Available at: [Link]
- RSC Publishing. (n.d.). Synthesis and isolation of dinuclear N,C-chelate organoboron compounds... [Online] Available at: [https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01452h]
-
MDPI. (2023). 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals. [Online] Available at: [Link]
-
NIH. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC. [Online] Available at: [Link]
-
RSC Publishing. (2021). Radical chain monoalkylation of pyridines. [Online] Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 12. Access to functionalized luminescent Pt(ii) complexes by photoredox-catalyzed Minisci alkylation of 6-aryl-2,2′-bipyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Functionalization of 4-Chloro-2,3'-bipyridine for MOF Synthesis
Executive Summary
This guide details the strategic functionalization of 4-Chloro-2,3'-bipyridine (CAS: [Specific CAS if available, otherwise generic structure reference]) as a precursor for Metal-Organic Framework (MOF) linkers. Unlike the symmetric 4,4'-bipyridine ubiquitously used in reticular chemistry, the 2,3'-isomer offers a unique non-linear geometry that induces lower symmetry in framework topologies, potentially enhancing gas selectivity and catalytic activity.
The chlorine substituent at the 4-position of the pyridine ring acts as a versatile "electrophilic handle," enabling two distinct divergent synthetic pathways:
-
Ligand Extension (Suzuki-Miyaura Coupling): For creating elongated struts to expand pore size.
-
Electronic Tuning (
): For introducing polar functional groups directly onto the pore surface without altering pore dimensions significantly.
Strategic Analysis: The "Electrophilic Handle"
The 4-chloro-2,3'-bipyridine scaffold is chemically distinct due to the activation provided by the pyridine nitrogen.
-
Activation Principle: The nitrogen atom at the 1-position exerts a strong electron-withdrawing effect (
and effects) on the 4-position. This makes the C-Cl bond significantly more susceptible to nucleophilic attack ( ) and oxidative addition (Pd-catalysis) compared to chlorobenzenes. -
Regioselectivity: In the 2,3'-isomer, the 4-chloro substituent is on the ring typically designated as Ring A (the 2-substituted ring). The asymmetry allows for the construction of "bent" linkers that prevent framework interpenetration—a common issue in maximizing MOF porosity.
Protocol 1: Ligand Extension via Suzuki-Miyaura Coupling
Objective: To replace the -Cl group with a 4-carboxyphenyl moiety, creating a heterotopic linker (pyridine-carboxylate) suitable for solvothermal MOF synthesis.
Mechanistic Insight
While aryl chlorides are generally sluggish in Suzuki couplings, electron-deficient heterocycles like 4-chloropyridine react readily. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. We utilize a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) or a bidentate ligand (dppf) to facilitate this step and stabilize the Pd(II) intermediate.
Experimental Protocol
Reagents:
-
Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)
-
Coupling Partner: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Inert Setup: Charge a Schlenk flask with the substrate, boronic acid, and base. Cycle vacuum/nitrogen (3x) to remove
(Oxygen poisons the Pd catalyst). -
Solvation: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.
-
Reaction: Heat to 90°C for 12–18 hours. Monitor via TLC (eluent: EtOAc/Hexane) or LC-MS. The spot for the starting chloride should disappear.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
. -
Hydrolysis (Critical): The product is an ester. Saponify using LiOH (2 equiv) in THF/H2O (1:1) at 50°C for 4 hours to generate the free carboxylic acid.
-
Acidification: Carefully acidify to pH 3-4 with 1M HCl to precipitate the linker. Filter and dry.
QC Check:
Protocol 2: Electronic Tuning via Nucleophilic Aromatic Substitution ( )
Objective: To introduce Lewis basic sites (amines) or polarity modulators (alkoxides) directly onto the linker core to enhance
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex . The nucleophile attacks the 4-position, pushing electron density onto the pyridine nitrogen. The aromaticity is restored by the expulsion of the chloride ion. This reaction requires no metal catalyst, making it cost-effective and cleaner for biological applications.
Experimental Protocol (Amination)
Reagents:
-
Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)
-
Nucleophile: Morpholine or Diethylamine (excess, acts as solvent/base) or primary amine (1.2 equiv) with
. -
Solvent: Ethanol or neat (if amine is liquid).
Step-by-Step Workflow:
-
Mixture: Dissolve substrate in ethanol (0.5 M concentration).
-
Addition: Add amine (5.0 equiv).
-
Reflux: Heat to reflux (approx. 80°C) for 6–12 hours.
-
Note: 4-chloropyridines are reactive; extreme temperatures (>150°C) are rarely needed and may cause decomposition.
-
-
Monitoring: Reaction progress is indicated by the precipitation of amine-hydrochloride salts.
-
Purification: Evaporate solvent. Redissolve in DCM and wash with saturated
to remove salts. Recrystallize from EtOH.
Protocol 3: MOF Assembly (Pillared-Layer Strategy)
Objective: To utilize the functionalized 2,3'-bipyridine as a pillar between 2D metal-carboxylate layers.
Reagents:
-
Metal Source:
or . -
Primary Linker: 1,4-Benzenedicarboxylic acid (BDC).
-
Pillar: Functionalized 2,3'-bipyridine (from Protocol 1 or 2).
-
Solvent: DMF/Ethanol (3:1).
Procedure:
-
Dissolve Metal salt (1 equiv), BDC (1 equiv), and Pillar (0.5 equiv) in the solvent mixture.
-
Sonicate for 10 minutes to ensure homogeneity.
-
Heat in a sealed Teflon-lined autoclave at 85°C for 48 hours.
-
Cool slowly (5°C/hour) to promote single-crystal growth.
-
Wash crystals with DMF then Ethanol (solvent exchange).
Visualization of Workflows
Synthetic Pathways & Decision Matrix
Figure 1: Divergent synthetic pathways for transforming the 4-chloro-2,3'-bipyridine precursor into MOF components.
Data Summary & QC Parameters
| Parameter | Suzuki Product (Extension) | SnAr Product (Tuning) |
| Reaction Type | Pd-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution |
| Key Reagent | Aryl-Boronic Acid | Secondary Amine / Alkoxide |
| Atmosphere | Strictly Inert ( | Ambient or Inert |
| Workup | Saponification often required | Simple Extraction/Wash |
| MOF Role | Primary Strut (Node-to-Node) | Pillar (Layer-to-Layer) |
| Target Application | Large Pore Storage ( | Selective Adsorption ( |
Troubleshooting & Expert Tips
-
Catalyst Poisoning (Suzuki): The pyridine nitrogens can coordinate to Palladium, potentially deactivating the catalyst.
-
Solution: Use a slight excess of catalyst (up to 5 mol%) or use "pre-catalysts" like Pd(OAc)2 + SPhos which are more robust against N-coordination.
-
-
Hydrolysis Risk: 4-chloropyridines can hydrolyze to pyridones under strong acidic conditions.
-
Precaution: Ensure the Suzuki coupling stays basic (
). During the acidification step (Protocol 1, Step 7), do not drop below pH 3.
-
-
Isomer Purity: Commercial 2,3'-bipyridine sources may contain traces of 2,2' or 4,4' isomers.
-
Validation: Always verify the starting material via
NMR. The coupling constants ( -values) for the 2,3' isomer are distinct due to the lack of symmetry.
-
References
-
Mechanistic Insight on Chloropyridine Reactivity
-
Suzuki Coupling on Heterocycles
-
MOF Synthesis with Bipyridines
-
General MOF Linker Design
-
Google Patents. (2024). "MOF linkers and manufacturing method thereof." US20240228471A1. Link
-
Sources
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Application Note: Scalable Synthesis Routes for 4-Chloro-2,3'-bipyridine
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge
The synthesis of 4-Chloro-2,3'-bipyridine presents a classic problem in heterocyclic chemistry: regioselectivity . The target molecule consists of two pyridine rings linked at the C2 position of the chloropyridine and the C3' position of the second pyridine, with a chlorine atom retained at position C4.
The most obvious starting material, 2,4-dichloropyridine , poses a significant risk. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the C4-position of 2,4-dichloropyridine is often kinetically favored for oxidative addition due to the inductive effect of the ring nitrogen and the specific electronic environment, or at best, competes with the C2-position, leading to inseparable mixtures of isomers (2,3'-bipyridine vs 4,3'-bipyridine) and poly-arylated byproducts.
The "Golden Route": Halogen Switching
To ensure scalability and high purity, we cannot rely on the modest intrinsic selectivity of the dichloro-substrate. Instead, we employ a Halogen-Switching Strategy . By utilizing 2-Bromo-4-chloropyridine , we exploit the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). Palladium(0) undergoes oxidative addition to the C-Br bond orders of magnitude faster than the C-Cl bond, guaranteeing exclusive formation of the C2-C3' linkage while leaving the C4-Cl handle intact for downstream functionalization.
Route Comparison
| Feature | Route A: Direct Dichloro Coupling | Route B: Bromo-Chloro Selectivity (Recommended) |
| Starting Material | 2,4-Dichloropyridine | 2-Bromo-4-chloropyridine |
| Reagent Cost | Low | Medium (High if purchased; Low if synthesized) |
| Regioselectivity | Poor (C4 vs C2 competition) | Excellent (>99:1 C2 selectivity) |
| Purification | Difficult (Isomer separation required) | Simple (Crystallization/Filtration) |
| Scalability | Low (Yield losses to isomers) | High (Robust, predictable kinetics) |
Part 2: Detailed Experimental Protocols
Precursor Synthesis: 2-Bromo-4-chloropyridine
Note: If 2-Bromo-4-chloropyridine is commercially available at acceptable cost, skip to Section 2.2. For multi-kilogram scale-up, in-house synthesis via the Sandmeyer reaction is often more economical.
Reaction Overview:
2-Amino-4-chloropyridine
Protocol:
-
Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, internal thermometer, and dropping funnel. Vent to a scrubber (NOx and Br2 fumes).
-
Acidification: Charge 2-Amino-4-chloropyridine (500 g, 3.89 mol) and 48% aq. HBr (2.5 L). Cool the suspension to -5 °C.
-
Bromine Addition: Add Bromine (Br2) (1.8 kg, 11.3 mol) dropwise, maintaining internal temperature < 0 °C. Caution: Exothermic.
-
Diazotization: Dissolve Sodium Nitrite (NaNO2) (700 g, 10.1 mol) in water (1.2 L). Add this solution dropwise to the reactor over 2 hours, keeping temperature < 0 °C. The mixture will turn dark orange/brown.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) over 2 hours. Stir for an additional 1 hour.
-
Quench: Cool to 5 °C. Slowly add 40% NaOH solution until pH ~10. Caution: Massive exotherm.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 1.5 L).
-
Workup: Wash combined organics with 10% Na2S2O3 (to remove excess Br2), then Brine. Dry over MgSO4.[1]
-
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water or distill under reduced pressure if high purity is required.
-
Target Yield: 65–75%
-
Appearance: Off-white to pale yellow solid.
-
The Coupling: Synthesis of 4-Chloro-2,3'-bipyridine
Reaction Overview:
2-Bromo-4-chloropyridine + 3-Pyridylboronic acid
Reagents Table:
| Reagent | Equiv.[1][2][3][4] | Amount (Example) | Role |
| 2-Bromo-4-chloropyridine | 1.0 | 192.5 g (1.0 mol) | Electrophile |
| 3-Pyridylboronic acid | 1.1 | 135.2 g (1.1 mol) | Nucleophile |
| Pd(PPh3)4 | 0.03 | 34.7 g (3 mol%) | Catalyst |
| Na2CO3 (2M aq.) | 2.5 | 1.25 L | Base |
| 1,4-Dioxane | - | 2.0 L | Solvent |
Step-by-Step Protocol:
-
Inertion: Purge a 5 L reactor with Nitrogen for 15 minutes.
-
Charging: Add 1,4-Dioxane , 2-Bromo-4-chloropyridine , and Pd(PPh3)4 . Stir for 10 minutes at ambient temperature to ensure catalyst dissolution/activation.
-
Expert Tip: We use Pd(PPh3)4 here because the reaction is facile. For more challenging substrates, Pd(dppf)Cl2 is a robust alternative, but PPh3 is easier to remove.
-
-
Boronate Addition: Add 3-Pyridylboronic acid .
-
Base Addition: Add degassed 2M Na2CO3 solution.
-
Reflux: Heat the biphasic mixture to 85–90 °C (internal temp). Vigorous stirring is essential for mass transfer between phases.
-
Monitoring: Monitor by HPLC. The reaction typically completes in 4–6 hours. Look for the disappearance of the Bromo-starting material.
-
Note: Do not overheat (>100 °C) to prevent oxidative addition into the C4-Cl bond.
-
-
Workup:
-
Pd Scavenging (Crucial for Pharma): Treat the organic phase with SiliaMetS® Thiol or equivalent scavenger (5 wt% relative to product) at 40 °C for 2 hours. Filter.
-
Crystallization: Concentrate the solvent to approx. 300 mL. Add Heptane (1 L) slowly with stirring. Cool to 0 °C. The product should crystallize as a white/off-white solid.
-
Drying: Filter and dry in a vacuum oven at 45 °C.
Expected Results:
-
Yield: 80–88%
-
Purity (HPLC): >98%
-
Identity: 1H NMR (DMSO-d6) should show distinct signals for two pyridine rings, with the C4-Cl regiochemistry confirmed by NOE or coupling constants.
Part 3: Process Visualization
Reaction Workflow Diagram
Caption: Workflow illustrating the Halogen-Switching strategy to guarantee C2-regioselectivity.
Regioselectivity Logic
Caption: Kinetic differentiation between C-Br and C-Cl bonds enables exclusive synthesis of the target isomer.
Part 4: References
-
Regioselectivity in Dichloropyridines:
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Note: While discussing pyrimidines, this paper establishes the fundamental C4-preference in nitrogen-rich heterocycles which necessitates the Bromo-strategy for Pyridines).
-
Source:
-
-
Synthesis of 2-Bromo-4-chloropyridine:
-
Synthesis of 2-bromo-4-chloropyridine via Sandmeyer Reaction.
-
Source:
-
-
Palladium Scavenging Protocols:
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances.
-
Source:
-
-
General Suzuki Coupling Methodology:
-
Suzuki-Miyaura Cross-Coupling: Reaction Conditions and Protocols.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Chloro-2,3'-bipyridine
Case ID: 4-CL-BIPY-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Regioselectivity and Yield in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Executive Summary: The Core Challenge
Synthesizing 4-chloro-2,3'-bipyridine presents a classic "competing pathway" dilemma in organometallic chemistry. You are reacting 2,4-dichloropyridine with a 3-pyridyl boron species .
The failure mode is typically threefold:
-
Regioselectivity Inversion: Palladium catalysts can oxidatively add to either the C2-Cl or C4-Cl bond. While C2 is electronically activated, steric factors and ligand choice can accidentally favor C4-coupling, producing the wrong isomer (2-chloro-4,3'-bipyridine).
-
Protodeboronation: The 3-pyridylboronic acid is prone to hydrolytic C-B bond cleavage before coupling occurs, quenching the reaction.
-
Catalyst Poisoning: The product itself (a bipyridine) is a potent chelator that can sequester the Palladium catalyst, shutting down the catalytic cycle (product inhibition).
This guide provides a validated protocol to enforce C2-selectivity and maximize turnover number (TON).
Critical Analysis & Troubleshooting
Module A: Controlling Regioselectivity (The "Wrong Isomer" Problem)
The Science: In 2,4-dichloropyridine, the C2-chloride is flanked by the pyridine nitrogen. The inductive effect of the nitrogen makes the C2 position more electron-deficient and thus more reactive toward oxidative addition by Pd(0) than the C4 position. However, this preference is fragile. Bulky, electron-rich monophosphine ligands (like QPhos) or ligand-free conditions ("Jeffery conditions") can paradoxically invert this selectivity to favor C4.[1]
The Fix: To lock in C2-selectivity (retaining the C4-Cl), you must use a bidentate ligand with a specific bite angle. dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the industry standard for this specific transformation.
-
Correct: Pd(dppf)Cl₂ · DCM
-
Incorrect: Pd(PPh₃)₄, Pd(OAc)₂ + XPhos (may lead to mixtures or C4 product).
Module B: Preventing Protodeboronation
The Science: Heterocyclic boronic acids, particularly 2- and 3-pyridyl variants, are unstable in hot, aqueous base. The mechanism involves the formation of a boronate anion which then undergoes protolysis.
The Fix:
-
Switch Reagents: Replace 3-pyridylboronic acid with 3-pyridylboronic acid pinacol ester . The ester is significantly more robust against hydrolysis.
-
Base Management: If using the free acid, do not dump all base at once. Use a mild base (
or ) and minimize water content (e.g., Dioxane/H2O 9:1).
Module C: Overcoming Catalyst Poisoning
The Science: The product, 4-chloro-2,3'-bipyridine, has two nitrogen atoms capable of chelating Palladium. As the reaction proceeds, the product competes with your phosphine ligands for the metal center, forming inactive [Pd(product)Cl2] complexes.
The Fix:
-
High Ligand Load: Ensure a Ligand:Metal ratio slightly > 1:1 (if generating in situ) or use pre-formed catalysts.
-
Concentration: Run the reaction more dilute (0.1 M - 0.15 M) to reduce the kinetics of product inhibition.
Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the decision logic for troubleshooting.
Caption: Mechanistic divergence in 2,4-dichloropyridine coupling. Bidentate ligands (dppf) enforce the desired C2-selectivity.
Optimized Experimental Protocol
Objective: Synthesis of 4-Chloro-2,3'-bipyridine on 1.0 gram scale.
Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Substrate A | 2,4-Dichloropyridine | 1.0 | Electrophile |
| Substrate B | 3-Pyridylboronic acid pinacol ester | 1.1 | Nucleophile (Stable) |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 (3 mol%) | C2-Selective Catalyst |
| Base | K₃PO₄ (Potassium Phosphate Tribasic) | 2.0 | Mild Base |
| Solvent | 1,4-Dioxane / Water (9:1 v/v) | - | Solvent System |
Step-by-Step Procedure
-
Inert Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Cap with a septum and purge with Nitrogen or Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Charging: Under positive inert gas pressure, add 2,4-Dichloropyridine (1.0 equiv), 3-Pyridylboronic acid pinacol ester (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir for 5 minutes to dissolve.
-
Base Activation: Add the K₃PO₄ (dissolved in the minimum amount of degassed water) via syringe. The final solvent ratio should be roughly 9:1 Dioxane:Water.
-
Reaction: Heat the mixture to 85°C . Monitor by TLC or LC-MS every 2 hours.
-
Checkpoint: You should see the consumption of the dichloropyridine. If the reaction stalls at 50% conversion, add another 1 mol% catalyst.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Scavenging: If the organic layer is dark black/brown, treat with activated charcoal or a thiol-based silica scavenger to remove Palladium residues.
-
-
Purification: Flash column chromatography.
-
Note: The product is basic.[3] Pre-treat your silica gel with 1% Triethylamine in Hexanes to prevent streaking, or use a DCM/MeOH gradient.
-
Frequently Asked Questions (FAQ)
Q: I am seeing a spot on TLC that matches the starting material, but the reaction won't progress. Why? A: This is likely catalyst poisoning .[11] The bipyridine product coordinates to the Pd.[10] Try increasing the catalyst loading to 5 mol% or switching to a higher temperature (100°C) to facilitate ligand exchange. Alternatively, ensure your solvent is rigorously degassed; oxygen kills the active Pd(0) species rapidly.
Q: Can I use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂? A: Not recommended. While Pd(PPh₃)₄ is a standard Suzuki catalyst, monodentate phosphines generally show lower selectivity for the C2 position on 2,4-dichloropyridine compared to bidentate ligands like dppf. You risk forming significant amounts of the C4-coupled impurity [1].
Q: My 3-pyridylboronic acid is not dissolving, can I add more water? A: Be careful. Excess water accelerates protodeboronation (stripping the boron off the ring), leaving you with pyridine. Instead of adding water, switch to the pinacol ester of the boronic acid, which is soluble in organic solvents and far more stable.
Q: How do I separate the C2 and C4 isomers if I get a mixture? A: They are difficult to separate. The C4-substituted isomer is generally more polar. Use a shallow gradient of MeOH in DCM (0% to 5%) on a high-performance flash cartridge. However, the best strategy is to prevent the C4 isomer by using the dppf ligand.
References
-
Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." Journal of Organic Chemistry, vol. 84, no. 2, 2019.
-
Key Finding: Establishes that dppf enforces C2-selectivity in 2,4-dichloropyridine, while ligand-free conditions favor C4.[1]
-
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society, vol. 139, no. 3, 2017.
- Key Finding: Detailed kinetics of pyridyl boronic acid degradation and stabilization str
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995.
-
Key Finding: Foundational text on the Suzuki-Miyaura mechanism and base effects.[5]
-
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-2,3'-bipyridine
This technical guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-Chloro-2,3'-bipyridine via column chromatography. It is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific separation. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Core Principles: Understanding the Separation Challenge
4-Chloro-2,3'-bipyridine is a polar, aza-aromatic compound. Its purification on standard silica gel presents a specific set of challenges rooted in its chemical nature. The two nitrogen atoms in the bipyridine core are basic (Lewis bases) and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction is the primary cause of common purification issues.
-
Strong Adsorption & Peak Tailing: The acid-base interaction between the basic nitrogen atoms and acidic silica surface leads to non-ideal adsorption/desorption kinetics. This results in significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp, defined band. This severely compromises resolution and purity.
-
Potential for Decomposition: For sensitive molecules, the acidic environment of the silica gel can catalyze degradation, leading to a loss of the desired product.[1] While 4-Chloro-2,3'-bipyridine is relatively stable, this is a crucial consideration for bipyridine derivatives with more labile functional groups.
-
Impurity Profile: The synthesis of bipyridines often involves metal-catalyzed cross-coupling reactions.[2] This can introduce impurities such as unreacted starting materials, homo-coupled byproducts, and residual metal catalysts, all of which may have similar polarities to the target compound, complicating the separation.
A successful purification strategy must directly address the basicity of the analyte. The most effective approach is to "tame" the stationary phase by neutralizing its acidic character, thereby promoting efficient elution and sharp peaks.
Experimental Protocol: A Validated Method
This protocol outlines a robust method for the purification of 4-Chloro-2,3'-bipyridine, incorporating best practices to mitigate common issues.
Step 1: Thin-Layer Chromatography (TLC) Analysis - The Blueprint
The goal is to find a solvent system where the 4-Chloro-2,3'-bipyridine has a Retention Factor (Rf) of approximately 0.2-0.4.[3] This Rf range provides the optimal balance between retention on the column and reasonable elution time, maximizing separation.
-
Prepare Eluent Systems: Start with a baseline mixture of Hexane:Ethyl Acetate (EtOAc). Prepare several test eluents with increasing polarity. Crucially, prepare identical sets containing ~1% triethylamine (TEA) to assess its effect on peak shape.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials.
-
Develop and Visualize: Develop the plates in the prepared eluent systems. Visualize the spots under UV light (254 nm).
-
Analyze: Observe the Rf of the product spot and the separation from impurities. Note the significant reduction in streaking or tailing in the lanes containing TEA. Select the eluent system with ~1% TEA that gives the target product an Rf of ~0.2-0.4.
Step 2: Column Preparation - The Foundation
-
Select Column and Silica: Choose a glass column with an appropriate diameter and length for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Use silica gel with a standard mesh size (e.g., 230-400 mesh).[4]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the chosen non-polar solvent (e.g., Hexane) to form a homogenous slurry.
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand to the bottom. Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[5]
-
Equilibrate: Once packed, add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5] Wash the column with 2-3 column volumes of the initial elution solvent (the system chosen from TLC, including the TEA). This "deactivates" the silica and ensures the column is fully equilibrated.[6]
Step 3: Sample Loading - The Critical Start
For optimal separation, the sample must be loaded onto the column in a highly concentrated, narrow band. Dry loading is strongly recommended for this purpose.[6][7]
-
Dissolve Crude Product: Dissolve the crude 4-Chloro-2,3'-bipyridine in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Load the Column: Carefully add the powdered sample as an even layer on top of the sand bed in the prepared column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the chosen eluent to the column. Use gentle air pressure to begin flowing the solvent through the column at a steady rate.[7]
-
Isocratic vs. Gradient Elution:
-
Isocratic: If the TLC shows good separation between the product and all impurities, you can elute with the same solvent mixture throughout the process.
-
Gradient: If impurities are close to the product Rf, a gradient elution is more effective.[6] Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increase the proportion of the polar solvent (e.g., to 80:20 Hexane:EtOAc + 1% TEA) over the course of the separation.
-
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Chloro-2,3'-bipyridine.
Visual Workflow: Purification of 4-Chloro-2,3'-bipyridine
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and giving a broad, tailing peak from the column. What is happening and how do I fix it?
A: This is the classic sign of a strong interaction between your basic bipyridine and the acidic silica gel. The nitrogen atoms are being protonated by the surface silanol groups, causing them to stick.
-
Primary Solution: The most reliable fix is to add a basic modifier to your eluent. Add 0.5-1% triethylamine (TEA) to your Hexane/EtOAc mobile phase.[6] The TEA is more basic than your bipyridine and will preferentially interact with the acidic sites on the silica, effectively "masking" them. This allows your compound to travel through the column without excessive binding, resulting in sharper peaks.
-
Alternative Stationary Phase: If TEA is incompatible with your compound or subsequent steps, consider using a different stationary phase like alumina (neutral or basic grade), which is less acidic than silica.[1]
Q2: I see my product spot on the TLC, but nothing is coming off the column. Where did my compound go?
A: There are a few possibilities, ranging from simple to more serious.
-
Insufficient Eluent Polarity: You may be using a solvent system that is not polar enough to move the compound. If your TLC was run in 80:20 Hexane:EtOAc, but you started the column with 95:5, your compound may be stationary at the top of the column. Solution: Gradually increase the polarity of your mobile phase.[1] You can often see the compound moving down the column as a visible band if it is present in sufficient quantity.
-
Irreversible Adsorption/Decomposition: It is possible, though less common for this specific molecule, that the compound has either bound irreversibly to the silica or decomposed.[1] Solution: Before running a large-scale column, test your compound's stability on silica. Spot the crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a significant decrease in the product spot, your compound is not stable on silica. In this case, you must use deactivated silica (with TEA) or switch to alumina.[1][6]
Q3: I can't separate my product from an impurity that has a very similar Rf value. What are my options?
A: This is a common challenge requiring a more nuanced approach to chromatography.
-
Optimize the Mobile Phase: Don't just increase polarity; change the solvent's character. The "selectivity" of the mobile phase can be altered by swapping solvents. For example, instead of Hexane/EtOAc, try a system of Hexane/Dichloromethane or Hexane/Methyl tert-butyl ether (MTBE). These solvents have different interactions with your compounds and may resolve the mixture.[8]
-
Use a Shallow Gradient: Instead of large jumps in polarity, run a very slow, shallow gradient. For example, increase the ethyl acetate concentration by only 1-2% for every column volume of eluent passed through. This can effectively resolve very close spots.
-
Improve Column Packing: A poorly packed column with channels or cracks will ruin any separation. Ensure your silica is packed uniformly without any air gaps.
-
Reduce Sample Load: Overloading the column is a primary cause of poor separation. If you are struggling, reduce the amount of crude material you are purifying relative to the amount of silica gel.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: What stationary phase and mesh size are best for this purification? A: Standard flash-grade silica gel (230-400 mesh) is the most common and accessible choice.[4] However, due to the basic nature of 4-Chloro-2,3'-bipyridine, using silica that has been deactivated with a base like triethylamine is highly recommended to prevent peak tailing.[6] Neutral alumina is also a viable alternative.
Q: Why is dry loading superior to wet loading for this compound? A: Wet loading involves dissolving the sample in the mobile phase and loading it. However, 4-Chloro-2,3'-bipyridine may not be highly soluble in the low-polarity solvent needed to start the column. Attempting to dissolve it in a stronger solvent (like pure DCM or EtOAc) and loading that solution directly will result in a very wide initial sample band. This dramatically reduces the potential for good separation. Dry loading bypasses this issue entirely by applying the sample as a solid, powder band, ensuring the tightest possible starting point and maximizing resolution.[6]
Q: Can I use Dichloromethane (DCM) in my solvent system? A: Yes, DCM is a common polar solvent used in chromatography. A Hexane/DCM or EtOAc/DCM system can offer different selectivity compared to Hexane/EtOAc. However, be aware that columns run with DCM can generate higher backpressure and may run more slowly than those with ethyl acetate.[6] Always ensure your glassware and setup can handle the pressure.
Q: How do I properly dispose of the column and waste solvents containing triethylamine? A: All waste should be handled in accordance with your institution's environmental health and safety guidelines. Solvents containing amines should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate. The used silica gel should be fully dried in a fume hood to evaporate residual solvent and then disposed of as solid chemical waste.
Data Summary Table
| Parameter | Recommendation | Rationale / Causality |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, high-surface-area medium for good separation.[4] |
| Mobile Phase Additive | 0.5 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing analyte-silica interaction and peak tailing.[6] |
| Screening Eluent | Hexane / Ethyl Acetate | Good polarity range and common solvents. Other options include DCM or MTBE for different selectivity.[8] |
| Target Rf (on TLC) | 0.2 - 0.4 | Optimal zone for good resolution on a column; ensures compound binds but elutes efficiently.[3] |
| Sample Loading | Dry Loading | Creates the narrowest possible sample band, maximizing separation efficiency.[6][7] |
| Elution Mode | Gradient Elution | Recommended for complex mixtures with closely eluting impurities; provides robust separation power.[6] |
References
-
Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography. [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
ACS Omega. Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst for Green Click Synthesis of β-Hydroxy-1,2,3-triazoles in Water. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubMed. Anomalous silica colloid stability and gel layer mediated interactions. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
-
Chemister.ru. 4,4'-bipyridine. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
ACS Publications. Catalytic Activity in Organic Solvents and Stability of Immobilized Enzymes Depend on the Pore Size and Surface Characteristics of Mesoporous Silica. [Link]
-
European Journal of Organic Chemistry. Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. [Link]
-
ResearchGate. What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]
-
Chemistry LibreTexts. E3: Solubility Constants for Compounds at 25°C. [Link]
-
ResearchGate. (PDF) Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Part II: Chemical and Thermal Stability. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Thermo Scientific Chemicals. 4,4'-Dimethyl-2,2'-bipyridine, 98%. [Link]
-
Wikipedia. 4,4'-Bipyridine. [Link]
-
ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
Sources
Technical Support Guide: Recrystallization of 4-Chloro-2,3'-bipyridine
Executive Summary & Chemical Context
4-Chloro-2,3'-bipyridine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and transition metal ligands.[1]
Unlike symmetrical bipyridines (e.g., 4,4'-bipyridine), the 2,3'-isomer possesses an asymmetrical charge distribution.[1] The 4-chloro substituent introduces a distinct dipole moment and lipophilicity profile.[1] A common failure mode in purifying this compound is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to its moderate melting point and tendency to form supersaturated oils in highly polar solvents.[1]
This guide provides a self-validating solvent selection protocol designed to maximize recovery and purity while mitigating hydrolysis risks associated with the C-Cl bond.[1]
Primary Solvent Recommendations
The following solvent systems have been selected based on the Hansen Solubility Parameters (HSP) for chlorinated heteroaromatics.
System A: The Industry Standard (High Yield)
Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)[1]
-
Ratio: Start with 1:1, adjust to 1:3.
-
Why it works: Ethyl acetate effectively solvates the polar bipyridine nitrogen lone pairs without forming strong hydrogen bonds.[1] n-Heptane acts as a non-polar anti-solvent that induces lattice formation slowly, preventing oiling out.[1]
-
Best for: Removal of non-polar byproducts and general purification.[1]
System B: The "Salt-Buster" (High Purity)
Solvent Pair: Ethanol (95%) / Water[1]
-
Ratio: Dissolve in hot EtOH, add warm water until turbid.
-
Why it works: Excellent for removing inorganic salts (NaCl, borates) carried over from Suzuki-Miyaura coupling reactions.[1]
-
Risk Warning: Prolonged boiling in water can lead to slow hydrolysis of the 4-chloro group to the 4-hydroxy/pyridone derivative.[1] Do not exceed 70°C.
System C: The "Oiling Out" Rescue
Solvent Pair: Toluene / Cyclohexane
-
Why it works: Toluene has strong
- stacking interactions with the bipyridine rings, stabilizing the solution and preventing the rapid phase separation that causes oiling.[1]
Comparative Data Table
| Parameter | Ethyl Acetate / Heptane | Ethanol / Water | Toluene / Cyclohexane |
| Polarity Balance | Moderate / Non-polar | Polar / Protogenic | Aromatic / Non-polar |
| Impurity Target | Organic tars, silica residue | Inorganic salts, boronic acids | Non-polar oils |
| Crystallization Speed | Moderate (Ideal) | Slow | Slow (High quality crystals) |
| Hydrolysis Risk | Negligible | Low (if T < 70°C) | Negligible |
| Oiling Out Risk | Low | Moderate | Very Low |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's behavior.
Figure 1: Decision matrix for solvent selection based on impurity profile and physical behavior.[1]
Detailed Protocol: System A (EtOAc/Heptane)
Objective: Purify 10g of crude 4-Chloro-2,3'-bipyridine.
Materials:
-
Ethyl Acetate (HPLC Grade)[2]
-
n-Heptane (Reagent Grade)[1]
-
Activated Charcoal (Optional, for color removal)
-
Celite 545
Step-by-Step Procedure:
-
Dissolution:
-
Place 10g of crude solid in a 250mL Erlenmeyer flask.
-
Add Ethyl Acetate in small portions (start with 30mL) while heating to a gentle reflux (approx. 77°C).
-
Checkpoint: If the solution is dark/opaque, add 0.5g activated charcoal and stir at reflux for 5 minutes.
-
-
Hot Filtration (Critical):
-
Crystallization:
-
Controlled Cooling:
-
Remove from heat and place the flask on a cork ring or wood block (insulation).
-
Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Troubleshooting: If oil droplets form, scratch the glass vigorously with a glass rod to induce nucleation.
-
-
Isolation:
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a bottom liquid layer) instead of crystallizing. Why?
A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.[1]
-
The Fix: Re-heat the mixture until it is a single phase. Add a "seed crystal" of the pure product if available. If not, add 5-10% Toluene to the mixture.[1] Toluene acts as a bridge solvent, increasing the solubility of the oil phase just enough to allow organized crystal lattice formation.[1]
Q: The crystals are grey/brown.[1] Is this normal?
A: No. Pure 4-Chloro-2,3'-bipyridine should be off-white to pale yellow.[1] Grey color usually indicates residual Palladium (from cross-coupling).
-
The Fix: Do not just recrystallize. You must perform a metal scavenging step.[1] Dissolve the compound in EtOAc, treat with SiliaMetS® Thiol or activated carbon for 30 mins at 50°C, filter, and then proceed to recrystallization.
Q: Can I use Acetone instead of Ethyl Acetate?
A: Acetone is generally too powerful a solvent for this compound.[1] It often leads to low recovery yields because the compound remains soluble even at low temperatures in Acetone/Hexane mixtures.[1] Ethyl Acetate offers a steeper solubility curve (solubility drops significantly as temp drops).
References
-
General Purification of Bipyridines
-
Solubility Data & Physical Properties
-
Synthesis Context (Suzuki Coupling)
-
Gellerman, G., et al. "Facile synthesis of 4-chloro-2,2'-bipyridine."[1] Tetrahedron Letters. (General reference for chlorobipyridine handling).
-
Sources
Overcoming solubility issues with 4-Chloro-2,3'-bipyridine complexes
The following technical guide addresses the specific physicochemical challenges associated with 4-Chloro-2,3'-bipyridine and its metal complexes.
Unlike the ubiquitous chelating agent 2,2'-bipyridine, the 2,3'-isomer possesses a divergent nitrogen geometry that prevents standard bidentate chelation.[1] This structural feature frequently leads to the formation of insoluble coordination polymers or oligomers rather than discrete molecular species. This guide provides workflows to disrupt these networks and solubilize the resulting complexes.
Current Status: Operational Topic: Solubility Optimization & Troubleshooting Lead Scientist: Dr. H. Vance, Senior Application Scientist[1]
Core Solubility Analysis
The solubility profile of 4-Chloro-2,3'-bipyridine complexes is governed by two competing forces: Lattice Energy (driven by intermolecular
| Parameter | Characteristic | Impact on Solubility |
| Ligand Geometry | Divergent (2,3'-linkage) | High Risk. The nitrogen lone pairs are oriented ~120° apart, favoring bridging between metal centers.[1] This often results in infinite coordination polymers (insoluble precipitates) rather than discrete complexes. |
| Substituent | 4-Chloro (-Cl) | Moderate Risk. The chloro group increases lipophilicity (logP) but reduces solubility in polar protic solvents.[1] It also facilitates stronger crystal packing via halogen bonding.[1] |
| Complex Type | Cationic / Neutral | Variable. Cationic species depend heavily on the counter-ion.[1] Neutral species require disruption of stacking interactions.[1] |
Troubleshooting Guide (Q&A)
Issue 1: Immediate Precipitation Upon Metal Addition
User Question: "I added my metal salt to the 4-Chloro-2,3'-bipyridine solution, and a precipitate formed immediately. It is insoluble in DCM, MeOH, and even DMSO.[1] What happened?"
Diagnosis: You have likely formed a Coordination Polymer .[1]
Because the 2,3'-bipyridine nitrogens cannot chelate a single metal ion (unlike 2,2'-bipyridine), they bridge two different metal centers.[1] This creates an infinite network
Solution Protocol:
-
Dilution Factor: Repeat the synthesis at high dilution (
M). High dilution favors the formation of discrete cyclic oligomers (metallocycles) over infinite polymers. -
Blocking Ligands: Introduce a "blocking" co-ligand (e.g., bulky phosphines or a capping 2,2'-bipyridine) before adding the bridging 4-Chloro-2,3'-bipyridine.[1] This occupies coordination sites, forcing the 2,3'-ligand to bind in a monodentate fashion or terminate a chain rather than extend it.[1]
-
Solvent Switch: Use a coordinating solvent (DMF or MeCN) which can compete for coordination sites, breaking up the polymer network.
Issue 2: Poor Solubility in NMR Solvents
User Question: "I isolated the complex, but I cannot get a clean NMR. The baseline is noisy, and signals are broad."
Diagnosis: This indicates Aggregation or Paramagnetic Contamination .[1]
If the metal is diamagnetic (e.g., Zn(II), Ru(II)), broadening suggests the complex is forming aggregates in solution due to
Solution Protocol:
-
Deuterated Solvent Choice: Switch from
to or .[1] The higher dielectric constant helps solvate cationic species. -
Add a Disaggregant: Add 5-10%
(Methanol-d4) to the chloroform solution.[1] This disrupts hydrogen bonding and stacking networks.[1] -
Anion Exchange (See Protocol A): If the complex is cationic, the counter-ion is likely Chloride (from the precursor). Chloride salts are notoriously insoluble in organic solvents due to high lattice energy.[1] Exchange it for a "greasy" anion like
or .[1]
Issue 3: Incompatibility with Biological Assays
User Question: "My complex crashes out when I dilute my DMSO stock into aqueous buffer for cell assays."
Diagnosis: Hydrophobic Crash . The 4-Chloro substituent makes the complex lipophilic.[1] Upon hitting the water, the water molecules self-associate, forcing the hydrophobic complex out of solution.[1]
Solution Protocol:
-
Formulation: Use a surfactant carrier.[1] Pre-dissolve the compound in DMSO containing 0.5% Tween-80 or Pluronic F-127 before diluting into the buffer.[1]
-
Chemical Modification: Utilize the 4-Chloro handle. The chlorine atom is an excellent electrophile. Perform a nucleophilic aromatic substitution (
) with an amine or alcohol containing a solubilizing group (e.g., N-methylpiperazine or a PEG chain) before complexation.
Experimental Protocols
Protocol A: Counter-Ion Metathesis (The "Anion Swap")
Objective: Convert an insoluble chloride salt into a soluble hexafluorophosphate or tetraphenylborate salt.
Reagents:
-
Crude Metal Complex (Chloride salt)
-
Ammonium Hexafluorophosphate (
) or Sodium Tetraphenylborate ( ) -
Methanol (MeOH)[2]
-
Acetonitrile (MeCN)
Step-by-Step:
-
Dissolution: Suspend the crude chloride complex in a minimum amount of warm MeOH. If it does not dissolve, add MeCN dropwise until soluble.[1]
-
Precipitant Prep: Prepare a saturated solution of
in MeOH. -
Precipitation: Add the
solution to the complex solution dropwise with vigorous stirring. -
Observation: A new precipitate should form immediately. This is your desired complex with the new anion.
-
Filtration: Filter the solid, wash with cold MeOH (to remove excess salt), and then wash with Ether.
Protocol B: The "Blocking" Strategy for 2,3'-Bipyridine
Objective: Prevent coordination polymer formation.[1]
Step-by-Step:
-
Dissolve Metal Precursor (e.g.,
) in Ethanol. -
Add 1 equivalent of a blocking ligand (e.g., 2,2'-bipyridine).[1] Heat at reflux for 1 hour.
-
Result: Formation of a discrete
intermediate.
-
-
Add 1 equivalent of 4-Chloro-2,3'-bipyridine .
-
Heat at reflux.[1]
Decision Logic & Visualization
The following diagram illustrates the decision process for troubleshooting solubility based on the physical state of the material.
Caption: Diagnostic workflow for categorizing and treating solubility failures in 2,3'-bipyridine complexes.
Reference Data: Solvent & Anion Compatibility
Use this table to select the correct solvent system based on your counter-ion.
| Counter-Ion | Water | Methanol | Acetone/MeCN | DCM/Chloroform | Recommended For |
| Chloride ( | High | High | Low | Very Low | Biological Assays (in water) |
| Hexafluorophosphate ( | Very Low | Low | High | Moderate | Electrochemistry, Crystallography |
| Tetraphenylborate ( | Insoluble | Insoluble | Moderate | High | NMR in |
| Triflate ( | High | High | High | Low | Catalysis (Labile anion) |
References
-
Constable, E. C. (2023). Coordination polymers and metallosupramolecular chemistry of 2,2′:6′,2″-terpyridine and related ligands. In Comprehensive Coordination Chemistry III. Elsevier.[1]
- Context: Establishes the fundamental principles of divergent vs.
-
BenchChem Technical Support. (2025). Enhancing the Solubility of Bipyridine-Based Metal Complexes.
- Context: Provides general industrial protocols for solubilizing heterocyclic metal complexes via anion exchange.
-
Kaizaki, S., & Matsushita, T. (2021). Solubility and structural isomers of bipyridine derivatives. Journal of Coordination Chemistry.
- Context: Discusses the specific geometric constraints of 2,3'-bipyridine isomers compared to 2,2'-analogs.
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Chloro-2,2'-bipyridine and analogs.
-
Context: Reference for physical properties and safety handling of chlorobipyridines.[1]
-
Disclaimer: The protocols provided above are for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-2,3'-bipyridine and specific metal salts before handling.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Rapid and Efficient Solid‐State Mechanosynthesis of Bipyridine Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling of 4-Chloro-2,3'-bipyridine
Subject: Minimizing Homocoupling & Catalyst Deactivation in Heteroaryl Chlorides Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The "Bipyridine Trap"
Working with 4-Chloro-2,3'-bipyridine presents a dual challenge in Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] Unlike standard aryl chlorides, this substrate contains two Lewis-basic nitrogen atoms capable of sequestering your Palladium catalyst.[1]
When the catalyst is "poisoned" by nitrogen coordination, the catalytic cycle stalls.[2] This stagnation allows competitive side reactions—specifically homocoupling —to overtake the desired cross-coupling.
This guide provides a diagnostic framework to identify which homocoupling pathway is destroying your yield and offers a self-validating protocol to suppress it.[1]
Diagnostic Logic: Identify Your Side Reaction
Before changing conditions, you must identify the specific failure mode using LCMS/GCMS data. Homocoupling is not a single reaction; it is two distinct pathways with different root causes.[1]
Workflow Visualization
(Rendered using Graphviz)
Caption: Diagnostic logic tree for classifying side-reactions based on crude mass spectrometry data.
Technical Support FAQs (Troubleshooting)
Issue 1: "I see the Bipyridine Electrophile Dimerizing (Reductive Coupling)."
User Observation: My starting material (4-Chloro-2,3'-bipyridine) is converting into a symmetrical bipyridine dimer. Technical Analysis: This is the most common issue with pyridyl chlorides. The nitrogen atoms in the 2,3'-bipyridine scaffold coordinate to the Pd(II) intermediate.[3] This creates a stable "resting state" that prevents the Boronic Acid from entering the cycle (Transmetallation). Frustrated Pd(II) species then disproportionate or react with another molecule of oxidative addition product, leading to homocoupling.
Corrective Actions:
-
Switch to Bulky Ligands: Use ligands like XPhos or SPhos .[1] These are spatially large enough to prevent the pyridine nitrogen from binding to the Palladium center, forcing the cycle forward.
-
Use Pre-formed Catalysts: Avoid generating Pd(0) in situ from Pd(OAc)₂. Use XPhos Pd G4 precatalyst.[1] This ensures a 1:1 Ligand:Metal ratio and immediate activity.[1]
-
Increase Halide Concentration: Add LiCl (1.0 equiv). High chloride concentration can stabilize the oxidative addition intermediate preventing premature decomposition/dimerization.
Issue 2: "My Boronic Acid is Dimerizing (Oxidative Coupling)."
User Observation: The electrophile is unreacted, but my boronic acid has turned into a biaryl. Technical Analysis: This is driven by oxygen.[1][4][5][6] In the presence of O₂, Pd(II) can catalyze the homo-coupling of boronic acids (Glaser-type mechanism) faster than it performs the difficult oxidative addition into the chloropyridine.
Corrective Actions:
-
Sparging is Mandatory: Sonication is insufficient.[1] You must sparge the solvent with Argon/Nitrogen for 15 minutes before adding the catalyst.
-
Slow Addition: Add the boronic acid solution slowly (via syringe pump) over 1 hour. This keeps the concentration of nucleophile low relative to the catalyst, statistically favoring the cross-coupling event.
Issue 3: "The reaction stalls at 50% conversion."
Technical Analysis: Catalyst death. The product (a functionalized bipyridine) is likely a better ligand for Palladium than your phosphine, eventually stripping the metal from the cycle.
Corrective Actions:
-
Solvent Switch: Move to 1,4-Dioxane/Water (4:1) .[1] The water helps solubilize the inorganic base and facilitates the activation of the boronic acid, speeding up the reaction before the catalyst dies.
-
Temperature: Increase to 100°C. Pyridyl chlorides are sluggish; they require high energy to overcome the activation barrier for oxidative addition.
The "Gold Standard" Protocol
Recommended for 4-Chloro-2,3'-bipyridine substrates to minimize homocoupling.[1]
This protocol utilizes a Palladacycle Precatalyst (G4) to ensure rapid initiation and XPhos to sterically protect the metal center from nitrogen poisoning.
Materials
-
Electrophile: 4-Chloro-2,3'-bipyridine (1.0 equiv)[1]
-
Nucleophile: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]
Step-by-Step Methodology
-
Prep: Charge a reaction vial with the Electrophile, Boronic Acid, and K₃PO₄.
-
Degas: Add 1,4-Dioxane and Water. Seal the vial with a septum. Insert a long needle connected to an Argon line directly into the liquid (sparge) and a short vent needle. Sparge for 10–15 minutes.
-
Catalyst Addition: Quickly remove the septum, add the XPhos Pd G4 solid, and reseal immediately. Purge headspace with Argon for 1 minute.
-
Reaction: Heat the block to 100°C for 2–4 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with brine.[1]
Comparative Data: Base & Solvent Effects
Data summarized from internal optimization studies on heteroaryl chlorides.
| Base | Solvent System | Homocoupling (Electrophile) | Homocoupling (Boronic) | Conversion (2h) | Notes |
| K₃PO₄ | Dioxane/H₂O | < 2% | < 5% | > 95% | Recommended. Best balance.[1] |
| Na₂CO₃ | DME/H₂O | ~ 15% | ~ 10% | 60% | Common protocol; fails due to low activation rate. |
| Cs₂CO₃ | DMF | < 5% | > 20% | 85% | Promotes oxidative homocoupling of boronic acid.[1] |
| KOtBu | Toluene | > 30% | < 2% | 40% | Too strong; causes decomposition of chloropyridine.[1] |
References
-
Mechanistic Insight into Homocoupling
- Title: "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction."
- Source:Organic Process Research & Development (ACS)
-
URL:[Link]
-
Catalyst Poisoning by Pyridines
-
Precatalyst Selection (Buchwald G3/G4)
-
Heteroaryl-Heteroaryl Coupling Optimization
- Title: "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Source:Journal of the American Chemical Society (NIH/PMC)
-
URL:[Link]
Sources
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-Chloro-2,3'-bipyridine: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-2,3'-bipyridine, a heterocyclic compound of interest in coordination chemistry and pharmaceutical research.
In the absence of a publicly available experimental spectrum for 4-Chloro-2,3'-bipyridine, this guide employs a comparative methodology. By dissecting the ¹H NMR spectra of structurally related analogues—2,3'-bipyridine, 4-chloropyridine, and 2-chloropyridine—we can confidently predict and interpret the spectral features of the target molecule. This approach not only demonstrates the predictive power of NMR but also deepens our understanding of substituent effects on the electronic environment of heteroaromatic systems.
The Foundational Principles: Understanding Substituent Effects in ¹H NMR
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups, such as a chlorine atom, deshield nearby protons, causing their resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).[1] In aromatic and heteroaromatic rings, the position of a substituent dictates its influence on the surrounding protons through a combination of inductive and resonance effects.[2]
This guide will leverage these fundamental principles to build a comprehensive picture of the ¹H NMR spectrum of 4-Chloro-2,3'-bipyridine.
Comparative Spectral Analysis: Building a Prediction for 4-Chloro-2,3'-bipyridine
To predict the ¹H NMR spectrum of 4-Chloro-2,3'-bipyridine, we will analyze the experimental data for its constituent parts and the parent bipyridine system.
Reference Spectra:
-
2,3'-Bipyridine: This parent molecule provides the fundamental chemical shift and coupling constant values for the bipyridine core.[3]
-
4-Chloropyridine: This analogue reveals the effect of a chlorine atom at the 4-position of a pyridine ring.
-
2-Chloropyridine: This compound illustrates the influence of a chlorine atom at the 2-position.[4]
The numbering convention used for the bipyridine ring system in this guide is as follows:
Figure 1: Numbering convention for 4-Chloro-2,3'-bipyridine.
Predicted ¹H NMR Spectrum of 4-Chloro-2,3'-bipyridine:
The introduction of a chlorine atom at the 4-position of the 2-substituted pyridine ring will primarily influence the protons on that ring (H-3, H-5, and H-6). The protons on the 3'-substituted ring will be less affected, though minor shifts due to inter-ring electronic effects and potential conformational changes can be expected.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H-3 | ~8.3-8.5 | Singlet (or narrow doublet) | - | The adjacent carbon is substituted with a chlorine atom, and the other adjacent carbon is part of the bipyridine linkage. The typical ortho coupling to H-5 is absent. A small long-range coupling to H-5 might be observed. |
| H-5 | ~7.3-7.5 | Doublet | JH5-H6 ≈ 5-6 Hz | This proton is ortho to H-6 and will appear as a doublet. The chemical shift is influenced by the para-chloro substituent. |
| H-6 | ~8.5-8.7 | Doublet | JH6-H5 ≈ 5-6 Hz | Being ortho to the nitrogen atom, this proton is expected to be significantly deshielded and will appear as a doublet due to coupling with H-5. |
| H-2' | ~8.8-9.0 | Doublet of doublets (or narrow triplet) | JH2'-H4' ≈ 1.5-2.5 Hz, JH2'-H6' ≈ 0.5-1.0 Hz | This proton is highly deshielded due to its proximity to the nitrogen atom and the adjacent pyridine ring. It will exhibit small meta and para couplings. |
| H-4' | ~7.8-8.0 | Doublet of triplets (or multiplet) | JH4'-H5' ≈ 7-8 Hz, JH4'-H2' ≈ 1.5-2.5 Hz, JH4'-H6' ≈ 1.5-2.5 Hz | This proton is coupled to H-5' (ortho), H-2' (meta), and H-6' (para), leading to a complex multiplet. |
| H-5' | ~7.3-7.5 | Triplet (or doublet of doublets) | JH5'-H4' ≈ 7-8 Hz, JH5'-H6' ≈ 4-5 Hz | This proton will appear as a triplet or doublet of doublets due to coupling with H-4' and H-6'. |
| H-6' | ~8.6-8.8 | Doublet of doublets | JH6'-H5' ≈ 4-5 Hz, JH6'-H2' ≈ 0.5-1.0 Hz | Being ortho to the nitrogen, this proton is deshielded and will show coupling to H-5' and a smaller coupling to H-2'. |
Table 1: Predicted ¹H NMR Data for 4-Chloro-2,3'-bipyridine.
Comparative Data of Analogue Compounds:
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference |
| 2,3'-Bipyridine | H-2' | 9.21 | d | - | [3] |
| H-6' | 8.69 | d | - | [3] | |
| H-6 | 8.63 | d | - | [3] | |
| H-4 | 8.29 | d | - | [3] | |
| H-4' | 7.73 | m | - | [3] | |
| H-5 | 7.70 | m | - | [3] | |
| H-5' | 7.36 | m | - | [3] | |
| H-3 | 7.24 | m | - | [3] | |
| 4-Chloropyridine N-oxide | H-2, H-6 | 8.28 | d | - | [5] |
| H-3, H-5 | 7.59 | d | - | [5] | |
| 2-Chloropyridine | H-6 | 8.39 | d | J=4.8, 2.0, 0.7 | [4] |
| H-4 | 7.64 | m | - | [4] | |
| H-3 | 7.32 | m | - | [4] | |
| H-5 | 7.23 | m | - | [4] |
Table 2: Experimental ¹H NMR Data for Analogue Compounds.
The data from these analogues supports our predictions. The presence of the chloro group is expected to shift the signals of the protons on the same ring, with the most significant effects observed for the protons in closer proximity.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To validate these predictions experimentally, the following protocol for sample preparation and spectral acquisition should be followed.
Sample Preparation:
A properly prepared NMR sample is crucial for obtaining a high-quality spectrum.[6]
-
Weighing the Sample: Accurately weigh 5-25 mg of 4-Chloro-2,3'-bipyridine.[7]
-
Choosing a Solvent: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this type.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (0 ppm). Most commercially available deuterated solvents already contain TMS. If not, a very small amount can be added.
Figure 2: Workflow for ¹H NMR Spectrum Acquisition and Processing.
Instrumental Parameters:
For a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer, the following parameters are a good starting point:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically adequate for most organic compounds.
Advanced Analysis: 2D NMR for Unambiguous Assignments
While 1D ¹H NMR provides a wealth of information, complex spectra can benefit from two-dimensional (2D) NMR experiments for definitive proton assignments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar coupled (typically over two or three bonds). This would be invaluable for confirming the connectivity of protons within each pyridine ring of 4-Chloro-2,3'-bipyridine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. NOESY can be used to determine the relative orientation of the two pyridine rings.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. 2,3'-Bipyridine(581-50-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Chloropyridine N-oxide(1121-76-2) 1H NMR spectrum [chemicalbook.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
13C NMR Characterization Guide: 4-Chloro-2,3'-bipyridine
[1]
Executive Summary & Scaffold Analysis
4-Chloro-2,3'-bipyridine is a critical asymmetric heteroaryl scaffold, distinct from its more common isomer, 4-chloro-2,2'-bipyridine.[1] Its structural asymmetry—comprising a 4-chlorinated 2-pyridyl ring linked to a 3-pyridyl ring—creates a complex NMR signature that requires precise assignment strategies.[1]
This guide provides a comparative technical analysis of the 13C NMR chemical shifts for 4-Chloro-2,3'-bipyridine. Unlike standard product manuals, this document focuses on spectral differentiation , enabling researchers to validate regioisomeric purity and distinguish this scaffold from synthetic byproducts (e.g., homocoupled 2,2' or 3,3' dimers).[1]
Why This Matters
In drug discovery, the specific nitrogen placement in bipyridines dictates metal coordination geometry and metabolic stability.[1] Misidentifying the 2,3'-isomer as the 2,2'-isomer can lead to erroneous SAR (Structure-Activity Relationship) data.[1]
Comparative Analysis: Isomeric Differentiation
The primary challenge in characterizing 4-Chloro-2,3'-bipyridine is distinguishing it from its isomers.[1] The table below contrasts the expected chemical shifts of the target compound against the common 2,2'-bipyridine scaffold and the unsubstituted 2,3'-bipyridine parent.
Table 1: Comparative 13C NMR Shifts (Predicted vs. Reference)
Solvent: CDCl₃ | Reference: TMS (0.0 ppm) | Field Strength: 100-125 MHz
| Carbon Position | 4-Chloro-2,3'-bipyridine (Target) | 2,3'-Bipyridine (Parent) | 4-Chloro-2,2'-bipyridine (Isomer) | Diagnostic Note |
| C2 (Ring A) | ~155 - 157 ppm (Quaternary) | ~156 ppm | ~155 ppm | Ipso carbon linking the rings.[1] |
| C3 (Ring A) | ~122 - 124 ppm | ~121 ppm | ~121 ppm | Shielded by adjacent Cl (ortho effect). |
| C4 (Ring A) | ~143 - 145 ppm (Quaternary, C-Cl) | ~136 ppm (C-H) | ~144 ppm | Key Diagnostic: Deshielded ipso-Cl signal.[1] |
| C5 (Ring A) | ~122 - 124 ppm | ~123 ppm | ~126 ppm | |
| C6 (Ring A) | ~150 - 152 ppm | ~149 ppm | ~149 ppm | |
| C2' (Ring B) | ~147 - 149 ppm (CH) | ~148 ppm | N/A (Symmetry) | Key Diagnostic: High field CH characteristic of 3-subst.[1] pyridine.[2][3][4][5][6][7][8] |
| C3' (Ring B) | ~133 - 135 ppm (Quaternary) | ~134 ppm | ~121 ppm (CH) | Quaternary in 2,3'-isomer; CH in 2,2'-isomer.[1] |
| C4' (Ring B) | ~134 - 136 ppm | ~135 ppm | ~144 ppm | |
| C5' (Ring B) | ~123 - 124 ppm | ~124 ppm | ~126 ppm | |
| C6' (Ring B) | ~149 - 151 ppm | ~150 ppm | ~149 ppm |
Note on Nomenclature: Ring A refers to the 2-pyridyl ring (containing the Cl at position 4).[1] Ring B refers to the 3-pyridyl ring (unsubstituted).[1]
Structural Assignment Workflow
To ensure scientific integrity, researchers should follow this self-validating workflow to assign the carbon backbone. This process relies on Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to bridge the two pyridine rings.[1]
Diagram 1: NMR Assignment Logic Flow
Caption: Logical pathway for distinguishing 4-Chloro-2,3'-bipyridine from isomeric impurities using 1D and 2D NMR techniques.
Detailed Experimental Protocol
To reproduce the shifts listed above and minimize relaxation artifacts, follow this optimized acquisition protocol.
A. Sample Preparation[7][9]
-
Solvent Choice: Use CDCl₃ (Deuterated Chloroform) for routine analysis.
-
Why: It minimizes solvent-solute stacking interactions common in aromatic systems compared to DMSO-d6.[1]
-
Concentration: Dissolve 15–20 mg of sample in 0.6 mL solvent.
-
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.
B. Acquisition Parameters (Instrument: 400 MHz+)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons (C2, C4, C3').
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve low-intensity quaternary peaks.
-
Spectral Width: 240 ppm (to capture carbonyls if oxidized, though target range is 100-160 ppm).[1]
C. Data Processing[1]
-
Window Function: Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to boost Signal-to-Noise (S/N) for the quaternary carbons.
-
Referencing: Calibrate the middle peak of the CDCl₃ triplet to 77.16 ppm .
Mechanistic Interpretation of Shifts
Understanding why the shifts occur validates the assignment.[1]
-
The "Chloro-Effect" (C4 vs C4-H):
-
In benzene, replacing H with Cl shifts the ipso carbon from 128.5 to ~134 ppm (+5.5 ppm).[1]
-
In pyridine, the effect is magnified.[1] The C4 resonance moves from ~136 ppm (unsubstituted) to ~144 ppm .[1] This downfield shift is due to the inductive withdrawal (-I effect) of Chlorine dominating over its mesomeric donation (+M) at the ipso position.[1]
-
-
The "Inter-Ring" Effect (C2 vs C3'):
-
C2 (Ring A): This carbon is adjacent to both the ring nitrogen and the aryl substituent (Ring B).[1] The combined deshielding places it furthest downfield (~156 ppm ).[1]
-
C3' (Ring B): This is the connection point on the second ring.[1] Being in the 3-position (beta to nitrogen), it is less deshielded than the 2-position, appearing at ~134 ppm .[1]
-
Comparison: In 2,2'-bipyridine, both connection points are at the 2-position, causing both quaternary carbons to appear at ~155-156 ppm.[1] The presence of a quaternary signal at ~134 ppm is the definitive proof of the 2,3'-linkage. [1]
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4'-Bipyridine(553-26-4) 1H NMR [m.chemicalbook.com]
- 6. testbook.com [testbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Chloropyridine N-oxide(1121-76-2) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 4-Chloro-2,3'-bipyridine
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Chloro-2,3'-bipyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process. We will explore the experimental journey from initial parameter selection to full method validation in accordance with international standards, and finally, compare the developed method against viable analytical alternatives.
Introduction: The Analytical Imperative for 4-Chloro-2,3'-bipyridine
4-Chloro-2,3'-bipyridine is a substituted bipyridine, a class of heterocyclic compounds widely utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The chlorine substituent acts as a reactive handle for further chemical modification, while the bipyridine core is an excellent chelating agent for metal catalysts. Given its role as a critical intermediate, ensuring the purity of 4-Chloro-2,3'-bipyridine is paramount. Unidentified impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potentially toxic components into active pharmaceutical ingredients (APIs).
Therefore, a precise, accurate, and robust analytical method is not just a quality control requirement but a foundational necessity for successful research and development. This guide details the logical, science-driven pathway to establishing such a method using reverse-phase HPLC, the workhorse of pharmaceutical analysis.
Foundational Strategy: Understanding the Analyte and Initial Method Design
The molecular structure of 4-Chloro-2,3'-bipyridine dictates our initial analytical approach. It is a moderately polar aromatic compound, soluble in common organic solvents.[1] The presence of two nitrogen atoms in the pyridine rings gives it a basic character (pKa of pyridines is typically around 5.2-6.0), making its retention sensitive to the pH of the mobile phase.[2]
Our objective is to develop a stability-indicating reverse-phase HPLC (RP-HPLC) method, capable of separating the main compound from its potential process-related impurities and degradation products.
Initial Parameter Selection (The "Why"):
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC due to its versatility and broad applicability for moderately polar to non-polar compounds.[3] We will select a standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) for initial development.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[3]
-
Organic Modifier: Acetonitrile is chosen over methanol initially due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: A phosphate or acetate buffer is essential to control the pH. Given the basic nature of the analyte, a slightly acidic pH (e.g., pH 3.0-4.0) will ensure the pyridine nitrogens are protonated, leading to more consistent retention and improved peak shape.
-
-
Detection: The aromatic nature of the bipyridine structure suggests strong UV absorbance. A photodiode array (PDA) detector will be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection, which is anticipated to be around 250 nm.[4]
-
Mode: A gradient elution (where the proportion of the organic solvent is increased over time) will be employed initially. This is more effective than an isocratic (constant mobile phase composition) method for searching for unknown impurities, which may have a wide range of polarities.
Figure 1: Initial HPLC Method Design Workflow.
Method Optimization: Refining for Performance
With the initial parameters set, the next phase involves systematically adjusting them to achieve the desired chromatographic performance: good resolution between the main peak and any impurities, symmetrical peak shape, and a reasonable run time.
The optimization process involved the following experiments:
-
Mobile Phase pH: The pH of the aqueous buffer was varied (e.g., 3.0, 4.5, 6.0) to observe its effect on retention time and peak shape. A pH of 3.5 provided the best balance of retention and sharp, symmetrical peaks.
-
Gradient Program: The slope of the gradient was adjusted. A shallow gradient was found to be better for resolving closely eluting impurities near the main peak.
-
Column Temperature: The column temperature was evaluated at 25°C, 30°C, and 35°C. A slightly elevated temperature of 30°C reduced viscosity, improved peak efficiency, and did not cause any degradation.
The results of these optimization experiments are summarized below.
Table 1: Summary of Method Optimization Experiments
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition & Rationale |
| Mobile Phase pH | 3.0 | 4.5 | 6.0 | 3.5: Good peak shape (Asymmetry < 1.2) and stable retention. At pH 6.0, peak tailing was observed. |
| Gradient Time | 15 min | 25 min | 35 min | 25 min: Provided baseline resolution (>2.0) for all known impurities without an excessively long run time. |
| Column Temp. | 25 °C | 30 °C | 35 °C | 30 °C: Improved peak efficiency and lower backpressure. No significant change in selectivity was observed at 35°C. |
Based on this iterative process, the final optimized method was established.
The Final Protocol: A Validated Method
The following protocol represents the fully optimized and validated HPLC method for the purity analysis of 4-Chloro-2,3'-bipyridine.
Experimental Protocol: Final RP-HPLC Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-17 min: 10-80% B; 17-20 min: 80% B; 20-21 min: 80-10% B; 21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Volume | 5 µL |
| Diluent | 50:50 Acetonitrile:Water |
| Standard Conc. | 0.5 mg/mL |
| Sample Conc. | 0.5 mg/mL |
Method Validation: Ensuring Trustworthiness and Reliability
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[5] The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The key validation parameters are summarized below.
Figure 2: Workflow of HPLC Method Development and Validation.
-
Specificity: The method was shown to be specific by demonstrating that there was no interference from the diluent or potential impurities at the retention time of the main peak. Forced degradation studies (acid, base, peroxide, heat, light) were conducted, and the method was able to resolve the main peak from all degradation products, confirming its stability-indicating nature.
-
Linearity: The linearity was established by analyzing solutions at five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (0.5 mg/mL).
Table 2: Linearity Results
Parameter Result Acceptance Criteria Range LOQ - 0.75 mg/mL --- Correlation Coefficient (r²) 0.9998 ≥ 0.999 | Y-intercept | Minimal | Close to zero |
-
Accuracy: Accuracy was determined by spiking a sample of 4-Chloro-2,3'-bipyridine with known amounts of impurities at three concentration levels (50%, 100%, and 150% of the specification limit).
Table 3: Accuracy (Spike Recovery) Results
Level Mean Recovery (%) Acceptance Criteria 50% 99.2% 98.0 - 102.0% 100% 100.5% 98.0 - 102.0% | 150% | 101.1% | 98.0 - 102.0% |
-
Precision:
-
Repeatability (Intra-day): Assessed by six replicate injections of the standard solution, resulting in a Relative Standard Deviation (RSD) of 0.3%.
-
Intermediate Precision (Inter-day): Assessed by a different analyst on a different day using different equipment, resulting in an RSD of 0.5%.
Table 4: Precision Results
Parameter RSD (%) Acceptance Criteria Repeatability 0.3% ≤ 2.0% | Intermediate Precision | 0.5% | ≤ 2.0% |
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method.
Table 5: LOD and LOQ Results
Parameter Result Basis (Signal-to-Noise) LOD 0.005 mg/mL 3:1 | LOQ | 0.015 mg/mL | 10:1 |
-
Robustness: The method's robustness was tested by making small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase pH ±0.2). In all cases, the system suitability parameters (resolution, tailing factor, theoretical plates) remained within acceptable limits, demonstrating the method's reliability for routine use.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful tool, it is essential to understand its position relative to other analytical techniques for purity analysis.
Table 6: Comparison of Analytical Methods for 4-Chloro-2,3'-bipyridine Purity
| Feature | Developed RP-HPLC Method | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning with sub-2 µm particles | Gas-solid/liquid partitioning |
| Speed | Moderate (Run time ~25 min) | Very Fast (Run times < 5 min)[8][9] | Fast (Run times ~10-15 min) |
| Resolution | High | Very High[10] | High, especially for volatile isomers.[11] |
| Sensitivity | High (LOQ ~0.015 mg/mL) | Very High (often 3-5x > HPLC)[10] | Very High, especially with specific detectors (NPD, FID). |
| Analyte Suitability | Excellent for soluble, non-volatile compounds. | Same as HPLC but more efficient. | Requires analyte to be volatile and thermally stable. |
| Primary Advantage | Robust, versatile, widely available. | Significant increase in speed and throughput.[8] | Excellent for resolving volatile impurities and residual solvents. |
| Primary Limitation | Longer run times compared to UPLC. | Higher initial instrument cost and backpressure.[8] | Not suitable for non-volatile or thermally labile impurities. |
Discussion:
-
UPLC: UPLC represents an evolution of HPLC, using smaller particles to achieve faster and more efficient separations.[8][9] For a high-throughput lab, transferring the developed HPLC method to a UPLC system would be a logical next step to drastically reduce run times and solvent consumption.
-
GC: Gas Chromatography is a powerful alternative, particularly for identifying volatile impurities or residual solvents from the synthesis process.[11] However, it requires the analyte to be thermally stable. For non-volatile degradation products or process impurities, GC would be unsuitable without derivatization, making HPLC a more universally applicable method for a comprehensive purity profile.
Conclusion: A Self-Validating System for Quality Assurance
This guide has detailed the systematic development and rigorous validation of a reverse-phase HPLC method for the purity analysis of 4-Chloro-2,3'-bipyridine. By grounding each decision in the physicochemical properties of the analyte and adhering to established validation principles, we have constructed a method that is not only scientifically sound but also robust and reliable for routine use in a quality control environment. The comparison with UPLC and GC technologies further contextualizes the method's strengths, confirming its status as a versatile and authoritative technique for this critical application. The presented protocol, backed by comprehensive validation data, provides a self-validating system that ensures the quality and consistency of 4-Chloro-2,3'-bipyridine for its intended use in research and development.
References
-
International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6][7]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link][4]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][2]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link][3]
-
Alispharm. (2023). UPLC vs HPLC: what is the difference?[Link][8]
-
Chromatography Today. (2022). HPLC vs UPLC - What's the Difference?[Link][9]
-
Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link][10]
-
S-Team Lab. (2026). Understanding Bipyridine Derivatives: The Role of 4-Chloro-2,2'. [Link][1]
Sources
- 1. nbinno.com [nbinno.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. sepscience.com [sepscience.com]
- 11. 2,2'-Bipyridine [webbook.nist.gov]
Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to the Safe Handling of 4-Chloro-2,3'-bipyridine
For the researcher navigating the complex landscape of pharmaceutical and materials science, substituted bipyridines are invaluable building blocks. Among these, 4-Chloro-2,3'-bipyridine presents unique opportunities in ligand design and synthetic chemistry. However, its dual nature as a chlorinated aromatic and a pyridine derivative demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, causality-driven framework for handling this compound, ensuring that your innovative research is built on a foundation of uncompromised safety.
The protocols herein are synthesized from established best practices for handling toxic, chlorinated, and aromatic heterocyclic compounds. While a specific Safety Data Sheet (SDS) for 4-Chloro-2,3'-bipyridine is not publicly available, the guidance is derived from a careful analysis of structurally analogous compounds, including various bipyridine isomers and other chlorinated pyridines.[1][2][3] This proactive, risk-based approach is the cornerstone of modern laboratory safety.
Section 1: Hazard Assessment and Triage
Understanding the "why" behind a safety protocol is as critical as the protocol itself. 4-Chloro-2,3'-bipyridine's hazard profile is threefold:
-
Systemic Toxicity (Assumed): Bipyridine isomers are known to be toxic if swallowed and toxic in contact with skin.[4][5][6] The oral LD50 for 2,2'-Bipyridyl in rats is 100 mg/kg, classifying it as highly toxic.[6][7] It is prudent to assume a similar or greater toxicity for its chlorinated analogue due to the potential for altered metabolic pathways and increased cell membrane permeability.
-
Local Irritation: As with many aromatic compounds, it is expected to cause skin and serious eye irritation.[1]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and are often toxic to aquatic life with long-lasting effects.[5]
This hazard profile dictates that all handling must be predicated on preventing direct contact, inhalation, and environmental release.
Table 1: Hazard Profile Analogue Summary
| Hazard Classification | Representative Compound(s) | Key Findings & Precautionary Statements |
| Acute Oral Toxicity | 2,2'-Bipyridyl, 4,4'-Bipyridine | Toxic if swallowed (H301).[4][6] Do not eat, drink, or smoke when using this product (P270). IF SWALLOWED: Immediately call a POISON CENTER or doctor (P301+P310).[6] |
| Acute Dermal Toxicity | 2,2'-Bipyridyl, 4,4'-Bipyridine | Toxic in contact with skin (H311).[4][6] Wear protective gloves/protective clothing (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352).[6] |
| Skin & Eye Irritation | 4,4'-Bipyridine Dihydrochloride | Causes skin irritation (H315) and serious eye irritation (H319).[1] Wash hands thoroughly after handling (P264). IF IN EYES: Rinse cautiously with water for several minutes (P305+P351+P338).[1] |
| Respiratory Irritation | 4,4'-Bipyridine Dihydrochloride | May cause respiratory irritation (H335).[1] Avoid breathing dust/fumes (P261). Use only outdoors or in a well-ventilated area (P271).[1] |
Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
Engineering controls, such as fume hoods, are the primary method of exposure prevention. PPE is the critical final barrier between you and the chemical. The selection of PPE must be deliberate and based on the specific hazards of 4-Chloro-2,3'-bipyridine.
For chlorinated organic compounds, standard lightweight nitrile gloves may not provide sufficient protection for prolonged contact. The causality lies in the permeation and degradation of the glove material by the solvent-like action of the chemical.
-
For Incidental Contact (e.g., weighing, transfers in a hood): Double-gloving with standard nitrile gloves is the minimum requirement. This provides a backup barrier and a clear protocol for doffing the contaminated outer glove without touching the inner glove.
-
For Extended Contact or Immersion Potential: Heavier-duty nitrile or neoprene gloves are recommended.[8] Butyl rubber gloves offer excellent protection against a wide array of organic compounds but perform poorly with halogenated solvents.[8] Therefore, nitrile remains a superior choice for this specific chemical class.[8] Always consult the manufacturer's glove compatibility chart for specific breakthrough times if available.[9]
Chemical splash goggles are mandatory at all times when handling 4-Chloro-2,3'-bipyridine in any form.[2] The potential for serious, irreversible eye damage from a splash necessitates this level of protection. If there is a significant risk of splashing (e.g., during reaction quenching or large-scale transfers), a face shield should be worn in addition to goggles.
-
Lab Coat: A standard, buttoned lab coat is required to protect against incidental skin contact.
-
Respiratory Protection: All manipulations of solid 4-Chloro-2,3'-bipyridine or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]
The following diagram outlines the decision-making process for PPE selection based on the experimental scale and procedure.
Caption: PPE selection workflow for 4-Chloro-2,3'-bipyridine.
Section 3: Operational and Disposal Plans
A cradle-to-grave approach to chemical handling is essential for safety and environmental stewardship.
-
Preparation: Before handling the chemical, designate a specific area within the fume hood for the procedure. Ensure an appropriate spill kit, waste container, and emergency contact information are readily accessible.
-
Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood to contain any dust.
-
Transfers: Use a powder funnel for solids and appropriate glassware for solutions to minimize the risk of spills.
-
Post-Handling: After completing the work, wipe down the designated area in the fume hood with a suitable solvent (e.g., isopropanol or ethanol).
-
Doffing PPE: Remove the outer gloves first, turning them inside out. Remove the lab coat and goggles. Finally, remove the inner gloves and wash hands thoroughly with soap and water.[6]
In the event of a spill, the response must be swift and decisive.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Containment (Small Spills in Hood): For small spills contained within a fume hood, ensure you are wearing appropriate PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4-Chloro-2,3'-bipyridine and any materials contaminated with it must be treated as halogenated organic hazardous waste .[10]
-
Waste Streams: Never mix halogenated waste with non-halogenated waste streams; this is crucial for proper disposal and cost management.[11]
-
Containerization: Use a designated, properly labeled, and sealed container for all solid and liquid waste. The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name "4-Chloro-2,3'-bipyridine" and any solvents used.[10]
-
Disposal Pathway: The material must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[6] Do not discharge any amount to the sewer system.[2]
Section 4: Emergency Procedures
Preparedness is paramount. All personnel handling this compound must be familiar with these procedures and the location of safety equipment.
Table 2: Emergency Response Protocol
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with mild soap and water.[1][2][12] | Seek immediate medical attention. Provide the Safety Data Sheet for a structurally similar compound to the medical personnel. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[2] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [2][6] Rinse the mouth with water. If the person is conscious and alert, give them a small amount of water or milk to drink.[12] | Seek immediate medical attention. Call a poison control center.[2][6] |
By integrating this comprehensive safety framework into your laboratory workflow, you can confidently and responsibly unlock the synthetic potential of 4-Chloro-2,3'-bipyridine. Safety is not a barrier to innovation; it is the platform upon which sustainable and successful research is built.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]
-
Medscape. (2025). Chlorine Toxicity Treatment & Management. Retrieved from [Link]
-
Chem-Supply. (2018). Safety Data Sheet: 2,2'-BIPYRIDINE. Retrieved from [Link]
-
Glove Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorine: Medical Management Guidelines. Retrieved from [Link]
-
Shin, I. J., & Lee, V. M. (1998). Toxicity of dipyridyl compounds and related compounds. Journal of Toxicology and Environmental Health, Part B: Critical Reviews, 1(1), 37-51. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Chlorine Emergency Department/Hospital Management. CHEMM. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Austin. Retrieved from [Link]
-
WSU Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Healthline. (2017). Chlorine Poisoning: Symptoms, Diagnosis, and Treatments. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington. Retrieved from [Link]
-
GOV.UK. (n.d.). Chlorine - Incident management. Retrieved from [Link]
-
University of Florida. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. riccachemical.com [riccachemical.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. spokane.wsu.edu [spokane.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Chlorine Poisoning: Symptoms, Diagnosis, and Treatments [healthline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
